molecular formula C30H39N3O8 B2859405 Fmoc-L-Dap(Boc,2-Boc-aminoethyl)-OH CAS No. 439864-51-4

Fmoc-L-Dap(Boc,2-Boc-aminoethyl)-OH

Cat. No.: B2859405
CAS No.: 439864-51-4
M. Wt: 569.655
InChI Key: LZFYKLFJOYHCMQ-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-L-Dap(Boc,2-Boc-aminoethyl)-OH is a useful research compound. Its molecular formula is C30H39N3O8 and its molecular weight is 569.655. The purity is usually 95%.
BenchChem offers high-quality Fmoc-L-Dap(Boc,2-Boc-aminoethyl)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-L-Dap(Boc,2-Boc-aminoethyl)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H39N3O8/c1-29(2,3)40-26(36)31-15-16-33(28(38)41-30(4,5)6)17-24(25(34)35)32-27(37)39-18-23-21-13-9-7-11-19(21)20-12-8-10-14-22(20)23/h7-14,23-24H,15-18H2,1-6H3,(H,31,36)(H,32,37)(H,34,35)/t24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZFYKLFJOYHCMQ-DEOSSOPVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCN(C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H39N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Stereochemical Advantage: Engineering Chiral PNA Monomers for High-Fidelity DNA Recognition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Peptide Nucleic Acid (PNA) has long been recognized for its resistance to enzymatic degradation and its ability to bind DNA with high affinity.[1][2] However, "classic" achiral PNA (aegPNA) suffers from two critical biophysical limitations: entropic penalty during binding and poor aqueous solubility .

This guide details the transition from achiral to chiral


-PNA (gamma-PNA)  backbones.[1] By introducing specific stereocenters at the 

-position of the N-(2-aminoethyl)glycine backbone, researchers can pre-organize the PNA strand into a right-handed helix.[3] This pre-organization minimizes entropy loss upon hybridization, resulting in significantly higher melting temperatures (

) and improved strand invasion capabilities. Furthermore, the incorporation of "miniPEG" side chains addresses the solubility bottleneck, making these monomers viable candidates for therapeutic development.

Structural Dynamics: The Pre-organization Principle

The Entropy Problem in Achiral PNA

Classic PNA possesses an achiral, flexible polyamide backbone. In solution, single-stranded achiral PNA exists as a random coil (high entropy). To bind a complementary DNA strand, it must undergo a conformational shift to adopt a helical structure (low entropy). This requirement creates a thermodynamic penalty:



For achiral PNA, the highly negative


 (loss of disorder) counteracts the favorable enthalpic (

) interactions of base pairing, limiting the overall binding stability.
The Chiral -PNA Solution

Introducing a substituent at the


-carbon (C

) of the backbone creates a chiral center.[3] Crucially, using L-amino acid derivatives (e.g., L-Serine, L-Alanine) at this position forces the backbone to adopt a right-handed helical conformation even in the single-stranded state.
  • Mechanism: The steric bulk of the

    
    -substituent restricts rotation around the backbone bonds, locking the monomer into the required rotamer for Watson-Crick pairing.
    
  • Result: The PNA is "pre-organized."[3][4][5][6] The entropic cost of binding is already "paid" during synthesis, leading to a drastically more favorable

    
     upon hybridization.
    
Visualization: Energy Landscape of Binding

G cluster_0 Achiral PNA (Classic) cluster_1 Chiral Gamma-PNA A1 Random Coil (High Entropy) A2 Conformational Shift Cost A1->A2 Binding Event B1 Pre-organized Helix (Low Entropy) A3 Hybrid Complex (Moderate Stability) A2->A3 B2 Direct Hybridization (No Penalty) B1->B2 Binding Event B3 Hybrid Complex (Ultra-High Stability) B2->B3

Figure 1: Comparative energy landscape showing the elimination of the conformational shift penalty in chiral


-PNA.

Monomer Design: The MiniPEG Modification

While helical pre-organization solves the affinity problem, PNA remains notoriously insoluble, often aggregating in physiological buffers. The solution is the MiniPEG-


-PNA  monomer.[7][8]

By attaching a short diethylene glycol unit (MiniPEG) to the


-position, we achieve dual functionality:
  • Stereochemical Control: The MiniPEG chain provides the steric bulk necessary to induce the right-handed helix.

  • Solvation: The ether oxygens in the glycol chain hydrogen bond with water, creating a hydration shell that prevents aggregation and allows for high-concentration formulations.

Comparative Properties Table
PropertyAchiral aegPNA

-PNA (D-Lys)

-PNA (MiniPEG)
Backbone Chirality NoneAlpha-CarbonGamma-Carbon
Conformation (ss) Random CoilFlexiblePre-organized Helix

per mod
N/A+1 to +2°C+3 to +5°C
Solubility Poor (Aggregates)Moderate (Cationic)High (Neutral/Hydrophilic)
Strand Invasion Requires Low SaltModerateHigh Efficiency
Mismatch Discrim. StandardGoodExcellent

Experimental Protocol: High-Fidelity Analysis

To validate the efficacy of chiral PNA monomers, a precise UV-melting analysis is required. This protocol ensures reproducibility and eliminates artifacts caused by aggregation.

Reagents & Setup
  • Buffer: 10 mM Sodium Phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0.

  • Oligos: PNA probe (2 µM) and complementary DNA target (2 µM).

  • Instrument: UV-Vis Spectrophotometer with Peltier temperature controller (e.g., Cary 300).

Step-by-Step Methodology
  • Annealing (Critical Step):

    • Mix PNA and DNA in the buffer to a total volume of 1.0 mL.

    • Heat to 90°C for 5 minutes to denature any pre-existing aggregates.

    • Cool slowly to room temperature over 20 minutes. This ensures correct 1:1 hybridization rather than kinetic trapping of misfolded structures.

  • Data Acquisition:

    • Set the instrument to monitor absorbance at 260 nm .

    • Ramp Rate: 0.5°C per minute (faster rates cause hysteresis and inaccurate

      
       values).
      
    • Range: 15°C to 90°C.

  • Analysis:

    • Calculate the first derivative of the absorbance curve (

      
      ).
      
    • The peak of the first derivative defines the Melting Temperature (

      
      ).
      
Workflow Visualization

Tm_Protocol cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Processing Step1 Stoichiometric Mix (1:1 PNA:DNA) Step2 Thermal Denaturation (90°C, 5 min) Step1->Step2 Step3 Slow Annealing (20 min to RT) Step2->Step3 Step4 UV-Vis Monitoring (260 nm) Step3->Step4 Step5 Thermal Ramp (0.5°C/min, 15-90°C) Step4->Step5 Step6 Raw Absorbance Data Step5->Step6 Step7 First Derivative Calculation (dA/dT) Step6->Step7 Step8 Tm Determination (Peak Identification) Step7->Step8

Figure 2: Validated workflow for determining thermodynamic stability of PNA:DNA duplexes.

Therapeutic Implications

The shift to chiral


-PNA is not merely academic; it enables specific therapeutic modalities that were previously impossible with achiral PNA.
  • Double-Stranded DNA Invasion: Achiral PNA often fails to invade dsDNA at physiological salt concentrations due to the stability of the native DNA helix. The high affinity of

    
    -PNA allows it to "invade" the duplex, displacing the non-complementary DNA strand to form a stable PNA-DNA D-loop. This is critical for antigene applications  (blocking transcription).
    
  • Single-Mismatch Discrimination: Because

    
    -PNA is pre-organized, it is structurally rigid. If it encounters a single base mismatch, the structural penalty is severe, leading to a dramatic drop in 
    
    
    
    (often >15°C drop for a single mismatch). This makes
    
    
    -PNA ideal for SNP (Single Nucleotide Polymorphism) detection .
  • Cellular Uptake: While achiral PNA is poorly taken up by cells, specific

    
    -modifications (like guanidinium-based side chains) can mimic cell-penetrating peptides, enhancing cytosolic delivery without the need for transfection agents.
    

References

  • Nielsen, P. E., et al. (1991).[1][9] "Sequence-selective recognition of DNA by strand displacement with a thymine-substituted polyamide." Science. Link

  • Dragulescu-Andrasi, A., et al. (2006).[6] "A simple gamma-backbone modification preorganizes peptide nucleic acid into a helical structure."[3][6][10] Journal of the American Chemical Society.[11][12] Link

  • He, G., et al. (2009). "Synthesis and characterization of conformationally-preorganized, miniPEG-containing gammaPNAs with superior hybridization properties and water solubility." Journal of the American Chemical Society.[11][12] Link

  • Yeh, J. I., et al. (2010). "Crystal structure of chiral gammaPNA with complementary DNA strand: insights into the stability and specificity of recognition and conformational preorganization." Journal of the American Chemical Society.[11][12] Link

  • Bahal, R., et al. (2013). "Single-stranded γPNAs for in vivo site-specific genome editing via strand invasion." Current Gene Therapy. Link

Sources

difference between aeg-PNA and gamma-PNA monomers

Technical Deep Dive: aeg-PNA vs. -PNA Monomers in Therapeutic Development

Executive Summary

Peptide Nucleic Acids (PNAs) have evolved from the first-generation achiral aeg-PNA (aminoethylglycine) to the structurally pre-organized, chiral


-PNA

-PNA monomers

1

Structural & Stereochemical Analysis

The fundamental difference lies in the topology of the backbone and the resulting stereochemistry.

The aeg-PNA Monomer[1][2]
  • Structure: Composed of N-(2-aminoethyl)glycine units.[1][2][3][4][5][6][7][8]

  • Chirality: Achiral.

  • Conformation: Highly flexible.[4] In solution, single-stranded aeg-PNA adopts a random coil structure.

  • Consequence: Upon hybridization, the flexible backbone must undergo a conformational freeze to match the helical geometry of the target DNA/RNA. This results in a high entropic penalty (

    
    ), limiting the overall free energy gain (
    
    
    ).
The -PNA Monomer[1][10]
  • Structure: distinct substitution at the

    
    -position (C
    
    
    ) of the N-(2-aminoethyl)glycine unit.[3][4] Common substituents include hydroxymethyl (from L-Serine), methyl (from L-Alanine), or miniPEG chains.
  • Chirality: Chiral.[1][6] The L-configuration at the

    
    -center induces a right-handed helix  (P-helix) in the single strand, which mimics the geometry of RNA and B-form DNA.
    
  • Conformation: Pre-organized.[2][3][4] The steric clash between the

    
    -substituent and the adjacent carbonyl oxygen restricts rotation, locking the backbone into a helical motif even before binding.
    
  • Consequence: The "pre-paid" entropic cost leads to exceptionally high binding affinity and sequence specificity.

Structural Visualization (Chemical Logic)

PNA_Structure_Comparisoncluster_0aeg-PNA Backbonecluster_1gamma-PNA BackboneAEG_CoreN-(2-aminoethyl)glycine(Achiral)AEG_StateRandom Coil(Flexible)AEG_Core->AEG_StateSolvationTargetTarget DNA/RNAHybridizationAEG_State->TargetHigh Entropic Cost(Slow Kinetics)Gamma_CoreGamma-Substituted(Chiral Center @ C-gamma)Gamma_StatePre-organized Helix(Right-Handed)Gamma_Core->Gamma_StateSteric ConstraintGamma_State->TargetLow Entropic Cost(Fast Kinetics)

Figure 1: Comparative structural logic. aeg-PNA requires energy to fold upon binding, whereas

Physicochemical & Thermodynamic Profile

The introduction of the

Quantitative Comparison
Featureaeg-PNA (Classic)

-PNA (Modified)
Impact on Drug Design
Solubility Low; prone to aggregationHigh (esp. with miniPEG)Enables systemic delivery without complex formulations.
Binding Affinity (

)
HighVery High (

+2-4°C per mod)
Allows shorter probes (10-15 mers) with high potency.
Specificity GoodExcellentSingle-base mismatch discrimination is significantly sharper.
Strand Invasion Slow; requires low saltFast; salt-independentSuperior for antigene applications (targeting dsDNA).
Cellular Uptake Poor (requires carriers)Improved (esp. Guanidine-

)
Potential for carrier-free delivery.
The "Helical Pre-organization" Effect

In aeg-PNA, the free energy of binding (





Experimental Protocol: Solid-Phase Synthesis (SPS)

While both monomers use Fmoc chemistry,

Protocol: Optimized Fmoc-SPS for -PNA Oligomers

Objective: Synthesize a 12-mer


Reagents:

  • Resin: TentaGel S RAM (Low loading: 0.2–0.25 mmol/g) to reduce inter-chain aggregation.

  • Monomers: Fmoc-

    
    -PNA monomers (A, C, G, T) with miniPEG modification.
    
  • Activator: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine) / 2,6-Lutidine.

  • Solvent: NMP (N-methyl-2-pyrrolidone).

Step-by-Step Workflow:

  • Resin Swelling:

    • Swell 10 mg resin in DCM (Dichloromethane) for 30 min. Wash with NMP (3x).

  • Deprotection (The Fmoc Cycle):

    • Treat resin with 20% Piperidine in NMP (2 x 5 min).

    • Critical Check: Monitor UV absorbance of the flow-through to ensure complete removal of the Fmoc group.

    • Wash with NMP (5x) and DCM (5x).

  • Coupling (The Critical Step):

    • Mix: 4 eq. Fmoc-

      
      -PNA monomer + 3.8 eq. HATU + 8 eq. DIPEA/2,6-Lutidine in NMP.
      
    • Concentration: Maintain monomer concentration at 0.2 M.

    • Incubation: Add to resin and shake for 30–45 min at room temperature.

    • Note:

      
      -PNA couples faster than aeg-PNA due to reduced aggregation, but steric bulk requires HATU over HBTU.
      
  • Capping (Optional but Recommended):

    • Treat with Acetic Anhydride/Pyridine/NMP (1:25:25) for 2 min to block unreacted amines.

  • Cleavage:

    • Treat with TFA/Triisopropylsilane/m-Cresol (95:2.5:2.5) for 2 hours.

    • Precipitate in cold diethyl ether.

Self-Validation Step:

  • Analyze crude product via MALDI-TOF.

  • Success Criteria: Major peak corresponds to calculated mass. Absence of "deletion sequences" (N-1 peaks) indicates successful coupling of the sterically hindered

    
    -monomers.
    

Applications in Drug Development: Strand Invasion

The most distinct advantage of

Antigene Therapy
Mechanism of Action: Strand Invasion

Strand_Invasioncluster_mechanismKinetic AdvantagedsDNAGenomic dsDNA(Stable B-Helix)Invasion_ComplexStrand Invasion Complex(PNA-DNA D-Loop)dsDNA->Invasion_Complex Local UnwindingGammaPNAgamma-PNA Oligomer(Pre-organized Helix)GammaPNA->Invasion_Complex Watson-Crick BindingTranscription_BlockTranscription Inhibition(Therapeutic Effect)Invasion_Complex->Transcription_Block Steric Blockade ofRNA PolymeraseNotegamma-PNA does not requireextensive energy to displacethe non-template DNA stranddue to high binding enthalpy.

Figure 2: Antigene Mechanism. The pre-organized

Diagnostic Applications

In Fluorescence In Situ Hybridization (FISH) ,

References

  • Nielsen, P. E., et al. (1991).[1][8] Sequence-selective recognition of DNA by strand displacement with a thymine-substituted polyamide. Science. Link

  • Dragulescu-Andrasi, A., et al. (2006).[3][4][5] A simple gamma-backbone modification preorganizes peptide nucleic acid into a helical structure.[1][3][4][5][9] Journal of the American Chemical Society. Link

  • Sahu, B., et al. (2011). Synthesis of conformationally preorganized and cell-permeable guanidine-based gamma-peptide nucleic acids (gammaGPNAs).[2][9] The Journal of Organic Chemistry. Link

  • Bahal, R., et al. (2013). Single-stranded

    
    PNAs for in vivo gene editing. Nature Communications. Link
    
  • Ly, D. H., et al. (2022).[10] Development of the Right- and Left-Handed Gamma Peptide Nucleic Acid Building Blocks. Journal of Organic Chemistry. Link

Methodological & Application

Application Note: Optimized Coupling Strategies for Sterically Hindered PNA Monomers

Author: BenchChem Technical Support Team. Date: February 2026


-PNA and purine-rich PNA synthesis.[1][2][3]

Executive Summary

The synthesis of Peptide Nucleic Acids (PNA) presents unique challenges compared to standard DNA or peptide synthesis.[4] These challenges are exacerbated when introducing sterically hindered monomers , such as


-substituted PNA (

-PNA) (e.g.,

-methyl,

-miniPEG) or bulky nucleobase modifications (e.g., G-clamp).[1][2][3]

While unmodified PNA is achiral,


-PNA introduces a chiral center at the 

-position of the N-(2-aminoethyl)glycine backbone.[1][2] This modification pre-organizes the backbone into a helical structure, significantly increasing binding affinity to DNA/RNA.[3] However, this same steric bulk hinders the nucleophilic attack of the terminal amine during coupling, leading to deletion sequences and low yields.[3] Furthermore, the risk of racemization at the

-center demands a delicate balance between high reactivity and mild conditions.[2]

This guide details optimized protocols for coupling hindered PNA monomers, transitioning from traditional HATU-based methods to superior COMU/Oxyma and microwave-assisted workflows.[1][2][3]

Mechanism of Failure & Strategic Solutions

The Steric Challenge

In standard PNA synthesis, the primary amine of the growing chain attacks the activated ester of the incoming monomer. In


-PNA, the substituent at the 

-position (adjacent to the amine) creates a "shield," drastically reducing the rate of this nucleophilic attack.[2][3]
  • Consequence 1 (Deletions): If the coupling time is insufficient, the chain is not extended.[3]

  • Consequence 2 (Aggregation): PNA is hydrophobic.[2][3][5] Slow reactions allow time for inter-chain aggregation (β-sheet like stacking), effectively burying the reactive amine.[1][2][3]

  • Consequence 3 (Racemization): Over-activating the monomer (e.g., high temperatures with strong bases) to overcome sterics can cause proton abstraction at the chiral

    
    -carbon, destroying the optical purity essential for binding specificity.[2][3]
    
Reagent Selection Matrix
ReagentReactivityRacemization RiskRecommendation for Hindered PNA
HATU Very HighModerate/HighStandard. Effective, but risk of epimerization increases with time/temp.[1][2]
COMU Ultra HighLowPreferred. Superior leaving group (Oxyma) minimizes racemization while maximizing velocity.[2][3]
PyBOP ModerateLowAlternative. Good for manual synthesis if HATU/COMU are unavailable; requires longer times.[2]
DIC/Oxyma HighVery LowMicrowave Standard. Best balance of safety and efficacy for heated reactions.

Workflow Visualization

Figure 1: The Hindered PNA Coupling Cycle

This diagram illustrates the critical decision points where steric hindrance impacts the standard solid-phase synthesis (SPPS) cycle.

PNACouplingCycle Start Resin-Bound PNA (n) Deprotect 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 2. Wash (NMP) Deprotect->Wash1 Coupling 4. Coupling Reaction (Steric Bottleneck) Wash1->Coupling Activate 3. Monomer Activation (COMU/Base or HATU/Base) Activate->Coupling Pre-activation (2-3 min) Check Kaiser Test / UV Monitor Coupling->Check Check->Coupling Incomplete (Double Couple) Cap 5. Capping (Ac2O/Lutidine) Check->Cap Complete Next Resin-Bound PNA (n+1) Cap->Next Next->Deprotect Repeat Cycle

Caption: The PNA synthesis cycle highlighting the critical 'Coupling' phase where steric hindrance necessitates pre-activation and potential double-coupling strategies.

Experimental Protocols

Protocol A: Microwave-Assisted Synthesis (The Gold Standard)

Best for:


-PNA, long sequences (>15-mer), and purine-rich tracts.[1][2][3]

Equipment: Automated Microwave Peptide Synthesizer (e.g., Biotage Initiator+ Alstra or CEM Liberty Blue). Scale: 10 µmol (typical).

Reagents:
  • Resin: ChemMatrix Rink Amide (Low loading: 0.2–0.4 mmol/g).[2][3] Crucial: High swelling reduces aggregation.[2][3]

  • Monomer Solution: 0.2 M Fmoc-PNA monomer in NMP.

  • Activator: 0.5 M COMU in NMP (or 0.5 M Oxyma Pure in NMP).[2][3]

  • Base: 2.0 M DIPEA in NMP (use Sym-collidine if Cys/His are present to prevent racemization).

  • Deprotection: 20% Piperidine in DMF.[2][6][7][8]

Step-by-Step Procedure:
  • Swelling: Swell resin in NMP for 20 minutes at 40°C.

  • Deprotection: Treat with 20% Piperidine (2 x 3 min). Wash with NMP (4x).

  • Coupling (The Critical Step):

    • Stoichiometry: 4 equivalents (eq) Monomer : 4 eq COMU : 8 eq Base.[2][3]

    • Temperature: 75°C .

    • Time: 5 minutes .

    • Note for Cysteine/Histidine: Reduce temp to 50°C and extend time to 10 min to prevent racemization.

  • Washing: Wash extensively with NMP (4x) to remove excess reagents.[2][3]

  • Capping: Treat with 5% Acetic Anhydride / 6% 2,6-Lutidine / 89% NMP for 2 minutes.

  • Repeat: Continue cycle.

Why this works: Microwave energy overcomes the activation barrier caused by the


-substituent steric bulk.[2] COMU/Oxyma provides a safer, more reactive intermediate than HATU without the explosion risk of HOAt.[3]
Protocol B: Manual Synthesis (High-Fidelity Alternative)

Best for: Labs without microwave synthesizers or extremely sensitive chiral monomers.[1][2][3]

Scale: 5-50 µmol.[1][2]

Reagents:
  • Activator: HATU (0.2 M in NMP).[2][3]

  • Base Mixture: 0.2 M DIPEA / 0.3 M 2,6-Lutidine in NMP.[1][2][3]

  • Solvent: Anhydrous NMP (preferred over DMF for PNA).[2][3]

Step-by-Step Procedure:
  • Pre-Activation (Mandatory):

    • In a separate vial, mix the PNA Monomer (4 eq), HATU (3.8 eq), and Base Solution (8 eq).

    • Vortex and let stand for 2–3 minutes . Do not exceed 5 minutes to avoid formation of unreactive guanidinium by-products.

  • Coupling:

    • Add the pre-activated mixture to the deprotected resin.

    • Incubate for 30–60 minutes at Room Temperature with gentle agitation.

    • Optimization: For extremely hindered residues (e.g.,

      
      -Valine), perform a Double Coupling  (repeat Step 1 & 2 with fresh reagents).[1][2][3]
      
  • Monitoring: Perform a Kaiser Test. If blue (positive for amines), repeat coupling.[1][2][3]

  • Capping: As in Protocol A.

Troubleshooting & Quality Control

Figure 2: Troubleshooting Logic Flow

Use this decision tree when purity drops or deletions occur.

PNATroubleshooting Problem Low Purity / Deletions CheckSeq Analyze Sequence Problem->CheckSeq IsHindered Contains Gamma-PNA? CheckSeq->IsHindered IsAgg Purine Rich (>50% G/A)? CheckSeq->IsAgg Solution1 Switch to Microwave (75°C, 5 min) IsHindered->Solution1 Yes Solution2 Use COMU instead of HATU Double Couple IsHindered->Solution2 Yes (Manual) Solution4 Use Sym-collidine Base Lower Temp to 50°C IsHindered->Solution4 Racemization Detected IsAgg->Solution1 Yes Solution3 Change Resin to ChemMatrix Reduce Loading (<0.2 mmol/g) IsAgg->Solution3 Yes

Caption: Logic flow for addressing common failure modes in hindered PNA synthesis.

Analytical Validation[1]
  • HPLC: Run at 50-60°C . PNA aggregates at room temperature, leading to broad, uninterpretable peaks.[1][3]

  • Mass Spec: PNA is neutral.[2][8][9][10] Expect

    
     or 
    
    
    
    in ESI.[2][3] If you see
    
    
    , it indicates incomplete Fmoc removal or acetylation of a failed sequence.[2][3]

References

  • Nielsen, P. E., et al. (1991).[1][2][3] "Sequence-selective recognition of DNA by strand displacement with a thymine-substituted polyamide."[1][2] Science. Link[2][3]

  • Sahu, B., et al. (2011).[1][2][3] "Synthesis of conformationally preorganized γ-peptide nucleic acid." Journal of Organic Chemistry. (Describes the initial synthesis and challenges of

    
    -PNA). Link[2][3]
    
  • El-Faham, A., & Albericio, F. (2011).[1][2][3] "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. (Definitive guide on HATU vs COMU). Link[2][3]

  • Biotage Application Note. "Microwave Assisted Synthesis of Peptide Nucleic Acid (PNA) Oligomers." (Source for 75°C/5min protocols). Link

  • LGC Biosearch Technologies. "Peptide Nucleic Acid (PNA) Synthesis Protocols." (Standard manual protocols and solvent recommendations). Link

Sources

Application Note: A Guide to the Incorporation of a Branched Diamino Linker into DNA Probes using Fmoc-L-Dap(Boc,2-Boc-aminoethyl)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the incorporation of the branched diamino linker, Fmoc-L-Dap(Boc,2-Boc-aminoethyl)-OH, into synthetic DNA probes. This unique modifier introduces two primary amines, offering a platform for dual-labeling or the attachment of complex molecules, thereby enhancing the functionality of DNA probes for advanced diagnostics and therapeutic applications. We present a workflow that encompasses the conversion of the amino acid to a phosphoramidite derivative, its integration into solid-phase oligonucleotide synthesis, a detailed orthogonal deprotection strategy, and final purification. This guide is intended for researchers, scientists, and drug development professionals seeking to create highly functionalized nucleic acid conjugates.

Introduction: The Rationale for Branched Amino-Modification

Standard linear amino-linkers have long served as a reliable method for introducing a single point of attachment for labels, tags, or therapeutic moieties onto a DNA probe. However, the increasing complexity of applications in molecular diagnostics, targeted drug delivery, and nanotechnology necessitates more advanced functionalization strategies. The incorporation of a branched linker, such as one derived from Fmoc-L-Dap(Boc,2-Boc-aminoethyl)-OH, provides two primary amine functionalities at a single modification site. This opens up possibilities for:

  • Dual Labeling: Attaching two different fluorescent dyes for sophisticated FRET (Förster Resonance Energy Transfer) studies or multiplexed detection.

  • Enhanced Signal Amplification: Conjugating multiple reporter molecules to a single probe to boost signal intensity in hybridization assays.

  • Complex Conjugate Assembly: Providing multiple attachment points for dendrimers, peptides, or drug molecules, creating highly tailored DNA-based constructs.[1]

The use of Fmoc and Boc protecting groups offers an orthogonal protection strategy, which is critical for the selective deprotection required during and after solid-phase synthesis.[2][] The Fmoc group is base-labile, making it compatible with removal during the standard ammonia-based cleavage and deprotection of the oligonucleotide.[2][4] In contrast, the Boc groups are acid-labile, allowing for their removal in a separate, controlled step after the main synthesis and initial purification are complete.[][]

The Workflow: From Amino Acid to Functionalized Probe

The successful incorporation of Fmoc-L-Dap(Boc,2-Boc-aminoethyl)-OH into a DNA probe is a multi-step process that requires careful planning and execution. The overall workflow is depicted below.

G A Fmoc-L-Dap(Boc,2-Boc-aminoethyl)-OH B Phosphoramidite Synthesis A->B Phosphitylation C Phosphoramidite Reagent B->C D Solid-Phase Oligonucleotide Synthesis C->D Coupling E CPG-Bound, Fully Protected Probe D->E F Cleavage & Base Deprotection (Ammonia/Methylamine) E->F G Crude Probe (Boc-protected amines) F->G H Purification Step 1 (e.g., RP-HPLC, DMT-on) G->H I Purified, Boc-Protected Probe H->I J Acidic Deprotection of Boc Groups (TFA) I->J K Crude Diamino-Modified Probe J->K L Purification Step 2 / Desalting (e.g., RP-HPLC, DMT-off) K->L M Purified, Ready-to-Conjugate Probe L->M N Post-Synthesis Conjugation (e.g., NHS Esters) M->N O Final Labeled DNA Probe N->O

Caption: Overall workflow for incorporating the branched diamino linker.

Experimental Protocols

Part 1: Synthesis of the Phosphoramidite Reagent

The commercially available Fmoc-L-Dap(Boc,2-Boc-aminoethyl)-OH must first be converted into a phosphoramidite to be compatible with automated DNA synthesizers.[6] This involves phosphitylation of the free hydroxyl group.

Note: This synthesis should be performed by a chemist experienced in phosphoramidite chemistry under anhydrous conditions and an inert atmosphere (e.g., Argon or Nitrogen).

Materials:

  • Fmoc-L-Dap(Boc,2-Boc-aminoethyl)-OH

  • Anhydrous Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • Anhydrous Acetonitrile

  • Standard glassware for anhydrous reactions

Protocol:

  • Dissolve Fmoc-L-Dap(Boc,2-Boc-aminoethyl)-OH in anhydrous DCM.

  • Add DIPEA to the solution and cool to 0°C.

  • Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite dissolved in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a small amount of methanol.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude product using flash silica gel chromatography to yield the final phosphoramidite reagent.

  • Co-evaporate the purified product with anhydrous acetonitrile and dry under high vacuum. Store under argon at -20°C.

Part 2: Solid-Phase Oligonucleotide Synthesis

The synthesized phosphoramidite can be incorporated at any desired position (5', internal, or 3') within the oligonucleotide sequence using a standard automated DNA synthesizer.

Key Considerations:

  • Coupling Efficiency: Modified phosphoramidites, especially those with significant steric bulk, may exhibit lower coupling efficiencies than standard A, C, G, and T phosphoramidites.[7] It is recommended to increase the coupling time for this specific monomer.

  • Reagent Preparation: Dissolve the custom phosphoramidite in anhydrous acetonitrile to the standard concentration used on your synthesizer (typically 0.1 M).

Standard Synthesis Cycle: The incorporation of the modifier follows the standard phosphoramidite cycle:

  • Deblocking: Removal of the 5'-DMT group from the growing DNA chain with an acid (e.g., trichloroacetic acid).

  • Coupling: Activation of the custom phosphoramidite with an activator (e.g., 5-(ethylthio)-1H-tetrazole (ETT)) and coupling to the free 5'-hydroxyl group of the DNA chain. A coupling time of 5-10 minutes is recommended for this modified phosphoramidite.

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

  • Oxidation: Conversion of the unstable phosphite triester linkage to a stable phosphate triester using an iodine solution.

G cluster_cycle Synthesis Cycle A Deblocking (DMT Removal) B Coupling (Phosphoramidite Addition) A->B C Capping (Failure Sequence Termination) B->C D Oxidation (Phosphite to Phosphate) C->D D->A

Caption: The four-step phosphoramidite synthesis cycle.

Part 3: Orthogonal Deprotection and Purification

A multi-stage deprotection and purification strategy is essential to obtain the final, functionalized probe.

Step 1: Cleavage, Base and Phosphate Deprotection, and Fmoc Removal

  • Transfer the solid support (e.g., CPG) from the synthesis column to a 2 mL screw-cap vial.

  • Add 1-2 mL of AMA (a 1:1 mixture of aqueous Ammonium Hydroxide and aqueous 40% Methylamine).

  • Incubate at 65°C for 15-20 minutes. This step cleaves the oligonucleotide from the solid support, removes the protecting groups from the DNA bases (e.g., isobutyryl for G, benzoyl for A and C), removes the cyanoethyl phosphate protecting groups, and removes the base-labile Fmoc group.[4]

  • Cool the vial on ice and carefully transfer the supernatant containing the crude oligonucleotide to a new tube.

Step 2: Initial Purification (Boc Groups Intact) The crude product at this stage is a mixture of the full-length product (with two Boc-protected amines) and shorter failure sequences. Purification at this stage is highly recommended.

  • Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with the 5'-DMT group left on ("DMT-on") is the preferred method.[8][9] The lipophilic DMT group causes the full-length product to be strongly retained on the C18 column, while the non-DMT-bearing failure sequences elute early.

  • Protocol:

    • Evaporate the AMA from the crude oligo solution.

    • Redissolve the pellet in a suitable buffer (e.g., 0.1 M TEAA, pH 7.0).

    • Inject onto a semi-preparative C18 HPLC column.

    • Elute with a gradient of acetonitrile in 0.1 M TEAA.

    • Collect the major DMT-on peak.

    • Lyophilize the collected fraction.

Step 3: Boc Group Deprotection The acid-labile Boc groups are now removed to expose the two primary amines.

  • Protocol:

    • Resuspend the lyophilized, DMT-on, Boc-protected oligonucleotide in 200-500 µL of an 80:20 (v/v) mixture of acetic acid and water. This step also removes the 5'-DMT group.

    • Alternatively, for more robust deprotection, treat the oligonucleotide with a 50% aqueous solution of trifluoroacetic acid (TFA) for 30 minutes at room temperature.[]

    • Quench the reaction by adding a sufficient amount of a buffer like 3M sodium acetate to neutralize the acid.

    • Precipitate the oligonucleotide by adding cold ethanol.

Step 4: Final Purification and Desalting A final purification step is necessary to remove the cleaved Boc groups and salts.

  • Method: RP-HPLC ("DMT-off") is again a suitable method. The now more hydrophilic diamino-modified oligonucleotide will have a different retention time than its Boc-protected precursor. Alternatively, desalting via size-exclusion chromatography (e.g., a NAP-10 column) can be used.

  • Protocol (HPLC):

    • Redissolve the precipitated oligonucleotide in HPLC-grade water.

    • Inject onto a C18 HPLC column.

    • Elute with an acetonitrile/TEAA gradient.

    • Collect the main peak corresponding to the final product.

    • Lyophilize to obtain the purified diamino-modified DNA probe.

Part 4: Post-Synthesis Conjugation

The two deprotected primary amines are now available for conjugation with amine-reactive molecules, such as N-hydroxysuccinimide (NHS) esters.[10][11]

Materials:

  • Purified diamino-modified DNA probe

  • Amine-reactive label (e.g., a fluorescent dye NHS ester)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Conjugation Buffer (e.g., 0.1 M sodium tetraborate, pH 8.5)[12]

Protocol:

  • Dissolve the DNA probe in the conjugation buffer to a final concentration of approximately 0.5-1.0 mM.

  • Dissolve the NHS ester label in DMSO to a concentration of ~14 mM.

  • Add a 10-20 fold molar excess of the dissolved NHS ester to the DNA solution.

  • Incubate at room temperature for 2-4 hours, protected from light.

  • Purify the final conjugate using RP-HPLC to remove unreacted label.

Data and Expected Outcomes

ParameterTypical Value/ObservationRationale
Modifier Coupling Efficiency 90-98%Modified phosphoramidites can have lower reactivity due to steric hindrance.[7] Longer coupling times help to maximize this value.
Overall Synthesis Yield Lower than standard oligosThe final yield is a product of the coupling efficiencies at every step. The lower efficiency of the modifier will impact the overall yield.
HPLC Profile (Post-Deprotection) A single major peakSuccessful synthesis and purification should result in a product with >90% purity as determined by HPLC analysis.
Mass Spectrometry Confirmed mass of the final productESI-MS or MALDI-TOF analysis should be used to confirm the identity and purity of the final diamino-modified oligonucleotide.

Conclusion

The incorporation of Fmoc-L-Dap(Boc,2-Boc-aminoethyl)-OH provides a powerful strategy for creating DNA probes with enhanced functionality. The branched structure offering two primary amines enables advanced applications in diagnostics and therapeutics that are not possible with traditional single-amine linkers. The orthogonal Fmoc/Boc protection scheme, while requiring a multi-step deprotection and purification process, allows for the controlled and specific unmasking of the reactive amine groups. The protocols outlined in this guide, based on established principles of phosphoramidite chemistry and bioconjugation, provide a robust framework for researchers to successfully synthesize and utilize these advanced DNA probes.

References

  • W. S. G. R. D. A. P. S. A. J. D. Gryaznov, S. M. (2001). Synthesis and properties of oligonucleotides containing a 3'-N-phosphoramidate linkage. Nucleic Acids Research, 29(23), 4962–4969.
  • ACS Publications. (2001, February 10). Phosphoramidite Coupling to Oligonucleotides Bearing Unprotected Internucleosidic Phosphate Moieties. The Journal of Organic Chemistry. Retrieved from [Link]

  • Bio-Synthesis Inc. (2011, October 4). What affects the yield of your oligonucleotides synthesis. Retrieved from [Link]

  • Glen Research. (n.d.). Chemical Modification of the 5'-Terminus of Oligonucleotides. Retrieved from [Link]

  • Eurofins Genomics. (n.d.). How do you synthesise your oligos? - DNA & RNA Oligonucleotides FAQs. Retrieved from [Link]

  • MDPI. (2022, December 3). Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Synthesis of Versatile DNA‐Conjugated Aldehydes by Controlled Oxidation of Amines. Retrieved from [Link]

  • PubMed. (2024, January 5). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Retrieved from [Link]

  • ResearchGate. (2024, January 5). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Retrieved from [Link]

  • Glen Research. (n.d.). DNA Purification. Glen Report 2-11. Retrieved from [Link]

  • Oxford Academic. (2025, March 7). Fluorogenic oligonucleotide cleavage probes with a branched linker improve RNA detection. Nucleic Acids Research. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010062404A2 - N-fmoc nucleosides and phosphoramidites, and oligonucleotide synthesis.
  • Matrix Innovation. (n.d.). Fmoc-L-Dap(Boc)-OH. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 20). The Role of HPLC in DNA Analysis. Retrieved from [Link]

  • RayBiotech. (n.d.). Fmoc-Dap(Boc)-OH. Retrieved from [Link]

  • Twist Bioscience. (n.d.). A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. Retrieved from [Link]

  • Waters Corporation. (n.d.). HPLC Purification of Long Synthetic Oligonucleotides. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Val-Ala(NB) phosphoramidite. Fmoc-Ala-Cl: Fmoc-L-alanyl... Retrieved from [Link]

Sources

Application Note: High-Efficiency Loading of Fmoc-L-Dap Monomers onto Solid Support Resins

Author: BenchChem Technical Support Team. Date: February 2026

Topic: procedure for loading Fmoc-L-Dap monomers onto resins Content Type: Application Notes and Protocols

Abstract & Introduction

2,3-Diaminopropionic acid (Dap) is a non-proteinogenic amino acid frequently utilized in peptidomimetics to introduce conformational constraints, facilitate salt-bridge formation, or serve as a handle for bio-orthogonal conjugation (e.g., via Alloc or Mtt protected side chains). However, the incorporation of Fmoc-L-Dap derivatives onto solid supports presents distinct challenges compared to standard canonical amino acids.

The primary challenges include:

  • Racemization Susceptibility: Like Cysteine and Histidine, the activation of the

    
    -carboxylic acid in Dap derivatives can lead to racemization via oxazolone formation, particularly when using strong bases or high temperatures.
    
  • Solubility: The polarity of the protected side chain (e.g., Fmoc-L-Dap(Boc)-OH) often requires optimized solvent mixtures (DCM/DMF) for effective resin penetration.

  • Orthogonality: Selecting the correct side-chain protection (Boc, Alloc, ivDde, Mtt) is critical for the intended downstream applications (e.g., cyclization vs. linear elongation).

This guide provides validated protocols for loading Fmoc-L-Dap monomers onto 2-Chlorotrityl Chloride (2-CTC) , Wang , and Rink Amide resins, emphasizing strategies to maximize loading efficiency while minimizing racemization.

Materials & Reagents

Reagents
  • Monomers:

    • Fmoc-L-Dap(Boc)-OH (Standard for linear sequences)

    • Fmoc-L-Dap(Alloc)-OH (For orthogonal side-chain deprotection/cyclization)

    • Fmoc-L-Dap(Mtt)-OH (For mild acid deprotection)

  • Coupling Reagents: N,N'-Diisopropylcarbodiimide (DIC), Oxyma Pure, HATU.

  • Bases: N,N-Diisopropylethylamine (DIPEA), 2,4,6-Collidine.

  • Solvents: Dichloromethane (DCM, Anhydrous), N,N-Dimethylformamide (DMF, Peptide Grade).

  • Capping Agents: Methanol (HPLC grade), Acetic Anhydride.[1]

Resins
  • 2-Chlorotrityl Chloride (2-CTC) Resin: (100–200 mesh, ~1.0–1.6 mmol/g). Recommended for C-terminal acids.

  • Wang Resin: (100–200 mesh, ~0.6–1.0 mmol/g).

  • Rink Amide MBHA Resin: (100–200 mesh, ~0.5–0.7 mmol/g). Recommended for C-terminal amides.[2]

Critical Considerations: The "Why" Behind the Protocol

Minimizing Racemization

The loading step is the most critical point for stereochemical integrity.

  • 2-CTC Resin: This is the gold standard for loading C-terminal Fmoc-L-Dap-OH. The reaction proceeds via an SN1 mechanism where the resin generates a stabilized carbocation. The amino acid carboxylate attacks this cation without prior activation of the carboxyl group, effectively eliminating the risk of oxazolone-mediated racemization.

  • Wang/Rink Resin: These require activation of the Fmoc-L-Dap-OH carboxyl group (e.g., using DIC/HOBt or HATU). Activated Dap species are prone to proton abstraction at the

    
    -carbon due to the electron-withdrawing effect of the 
    
    
    
    -amine protecting group. Protocol adjustment: Use neutral coupling conditions (DIC/Oxyma) and avoid strong bases (DIPEA) during the activation step whenever possible.
Solvent Selection[1][2][4]
  • DCM: Essential for swelling polystyrene (PS) resins (like 2-CTC) and maintaining the stability of the trityl chloride linker.

  • DMF: Required to solubilize Fmoc-Dap derivatives.

  • Strategy: Use a DCM/DMF mixture (typically 9:1 or 4:1) to balance resin swelling with monomer solubility.

Experimental Protocols

Protocol A: Loading Fmoc-L-Dap onto 2-Chlorotrityl Chloride (2-CTC) Resin

Application: Synthesis of C-terminal Dap peptide acids. Mechanism: Nucleophilic substitution (SN1) driven by base.

Step-by-Step Procedure:

  • Resin Preparation:

    • Weigh appropriate amount of 2-CTC resin into a fritted polypropylene syringe or glass reaction vessel.

    • Wash: Rapidly wash with dry DCM (3 x 1 min) to remove storage stabilizers. Do not prolonged swell in DCM before adding reagents as hydrolysis of the chloride can occur.

  • Monomer Dissolution:

    • Calculate 0.6 – 0.8 equivalents of Fmoc-L-Dap(X)-OH relative to the nominal resin substitution (to control loading and prevent aggregation).

    • Dissolve the amino acid in dry DCM (approx. 10 mL per gram of resin).[1][3] If solubility is poor, add minimal dry DMF (up to 20% v/v).

    • Add 4.0 equivalents of DIPEA to the amino acid solution.

  • Coupling (Loading):

    • Add the Amino Acid/Base solution immediately to the dry resin.

    • Agitate: Shake gently for 1 to 2 hours at room temperature.

    • Note: The trityl chloride is moisture sensitive; ensure the vessel is sealed.

  • Capping (Quenching):

    • To block unreacted trityl chloride sites (which could react with subsequent amino acids), add Methanol (HPLC grade, 0.8 mL per gram of resin) directly to the reaction mixture.

    • Agitate for an additional 15–20 minutes .

  • Washing:

    • Drain the resin.[1][4]

    • Wash sequence: DCM (3x), DMF (3x), DCM (3x).[1][4][5]

  • Drying:

    • Dry the resin under vacuum or nitrogen flow if storing.

Figure 1: Workflow for racemization-free loading of Fmoc-L-Dap onto 2-CTC resin.

Protocol B: Loading Fmoc-L-Dap onto Rink Amide Resin

Application: Synthesis of C-terminal Dap peptide amides. Mechanism: Amide bond formation (requires activation).

Step-by-Step Procedure:

  • Resin Preparation:

    • Swell Rink Amide MBHA resin in DMF for 30 minutes.[3]

    • Fmoc Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min) to remove the Fmoc group from the Rink linker.[6]

    • Wash: DMF (5x), DCM (3x), DMF (3x).[4]

  • Activation (The Critical Step):

    • Use DIC/Oxyma Pure to minimize racemization. Avoid HATU/DIPEA for the first loading of Dap if possible, as the basic environment promotes epimerization.

    • Mixture: Dissolve Fmoc-L-Dap(X)-OH (3 eq) and Oxyma Pure (3 eq) in DMF.

    • Add DIC (3 eq) and shake for 2 minutes to pre-activate (formation of oxyma ester).

  • Coupling:

    • Add the pre-activated solution to the deprotected resin.

    • Agitate for 2 to 4 hours at room temperature.

    • Monitoring: Perform a Kaiser test (ninhydrin). If positive (blue beads), recouple using fresh reagents.

  • Capping:

    • After confirmed coupling, cap unreacted amine sites on the linker using Acetic Anhydride/Pyridine/DMF (1:1:8) for 20 minutes.

Figure 2: Workflow for loading Fmoc-L-Dap onto Rink Amide resin emphasizing mild activation.

Quality Control: Determination of Resin Loading

It is mandatory to quantify the loading efficiency to ensure accurate stoichiometry for subsequent steps.

UV Spectrophotometric Method (Fmoc Test)

This method relies on the cleavage of the Fmoc group and measurement of the dibenzofulvene-piperidine adduct.[7]

  • Sample: Dry the loaded resin thoroughly. Weigh exactly 5–10 mg into a volumetric flask (e.g., 25 mL).

  • Cleavage: Add 20% Piperidine in DMF to the flask, filling to the mark.

  • Incubation: Shake for 20 minutes.

  • Measurement:

    • Transfer a specific volume to a quartz cuvette (dilute if necessary to keep Abs < 1.0).

    • Measure Absorbance (Abs) at 290 nm (Reference: DMF).

  • Calculation:



Note: The factor 1.65 accounts for the extinction coefficient of the adduct at 290 nm (


) and unit conversions.
Data Summary Table
Parameter2-CTC LoadingRink Amide LoadingWang Loading
Primary Mechanism SN1 (Carbocation)Amide Bond FormationEsterification (Activated)
Racemization Risk Very Low ModerateHigh (if DMAP used)
Preferred Reagents DIPEA (Base only)DIC / OxymaDIC / HOBt / DMAP(cat)
Typical Loading 0.4 – 0.8 mmol/g0.3 – 0.6 mmol/g0.5 – 0.8 mmol/g
Capping Reagent MethanolAcetic AnhydrideAcetic Anhydride

Troubleshooting

IssueProbable CauseCorrective Action
Low Loading (<0.3 mmol/g) Poor solubility of Fmoc-Dap; Wet reagents (hydrolysis of 2-CTC).[8]Use dry DCM/DMF (4:1). Ensure resin is not air-dried too long (humidity). Increase reaction time.
Racemization Detected High base concentration; High temperature; Use of DMAP.Switch to 2-CTC resin.[1][6] If using Rink/Wang, use DIC/Oxyma and omit DIPEA/NMM. Keep temp < 25°C.
Aggregation (Gel-like resin) Overloading of resin (>0.8 mmol/g).[9]Aim for lower loading (0.4–0.5 mmol/g) by limiting the input amino acid.
Incomplete Fmoc Removal Aggregation of hydrophobic side chains (e.g., Dap(Mtt)).Use DBU (2%) in Piperidine/DMF for deprotection, or heat to 40°C (caution with racemization).

References

  • Barlos, K., et al. (1989). "Darstellung geschützter Peptid-Fragmente unter Einsatz substituierter Triphenylmethyl-Harze." Tetrahedron Letters, 30(30), 3943-3946. Link

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][5][10] Chemical Reviews, 109(6), 2455-2504. Link

  • Albericio, F., & Tulla-Puche, J. (2008). "The Application of 2-Chlorotrityl Chloride Resin in Solid Phase Synthesis." International Journal of Peptide Research and Therapeutics, 14, 209-211.
  • Merck/MilliporeSigma. "Novabiochem® Peptide Synthesis Protocols." Link

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt." Chemistry – A European Journal, 15(37), 9394-9403. Link

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Troubleshooting Low Coupling Yields with Gamma-PNA Monomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced nucleic acid analogs. This guide is designed for researchers, scientists, and drug development professionals who are working with gamma-modified Peptide Nucleic Acid (γPNA) monomers and encountering challenges with coupling efficiency during solid-phase synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to diagnose and resolve these complex synthetic challenges.

Gamma-PNA oligomers offer remarkable advantages, including enhanced aqueous solubility, reduced aggregation, and superior binding affinity to DNA and RNA targets.[1][2] However, the very modification that confers these benefits—the substituent on the gamma (γ) carbon of the N-(2-aminoethyl)glycine backbone—introduces significant steric hindrance, which can make achieving high coupling yields a formidable task.[3] This guide will walk you through a logical, symptom-based approach to troubleshooting, grounded in the principles of peptide and nucleic acid chemistry.

Section 1: Understanding the Core Challenge: The 'Why' Behind Low Coupling Yields

The primary reason γPNA monomers are more difficult to couple than their standard counterparts is steric hindrance . The substituent at the gamma position physically obstructs the approach of the activated monomer to the free N-terminal amine of the growing PNA chain on the solid support. This steric clash slows down the rate of the crucial amide bond formation. Consequently, standard coupling conditions that are sufficient for AEG-PNA synthesis often result in incomplete reactions and low yields with γPNA.[3]

Understanding this fundamental obstacle is the first step toward overcoming it. Our troubleshooting strategy will therefore focus on systematically optimizing the factors that can mitigate the effects of this steric barrier.

Section 2: Troubleshooting Guide: Your Questions Answered

This section is structured in a question-and-answer format to directly address the common issues you may be facing in the lab.

Q1: My final crude product shows low yield and a high proportion of failure sequences by HPLC. Where should I begin my troubleshooting?

This is the most common issue and points to a systemic problem in the synthesis cycle. Before diving into complex optimizations, it's crucial to verify the integrity of your foundational components: reagents and monomers.

Answer: Start with the most likely and easiest-to-fix culprits. The logical flow for troubleshooting is to first rule out issues with your raw materials before adjusting synthesis parameters.

Step 1: Verify Reagent and Solvent Quality. PNA synthesis, much like solid-phase peptide synthesis (SPPS), is highly sensitive to moisture and impurities.[1][4]

  • Solvents: Use fresh, anhydrous, peptide-grade solvents (NMP is often preferred for its solvating properties).[5][6] DMF is also common but can contain trace amine impurities that degrade monomer solutions over time.[7]

  • Coupling Reagents: Activators like HATU and HBTU are hygroscopic. Ensure they are stored in a desiccator and use fresh solutions. An older or improperly stored activator is a frequent cause of poor coupling.

  • Bases: Ensure your non-nucleophilic base (e.g., DIPEA, 2,6-lutidine) is pure and anhydrous.

Step 2: Assess Monomer Integrity. Gamma-PNA monomers can be susceptible to degradation, especially if stored improperly.

  • Visual Inspection: Check for any change in color or clumping of the dry monomer powder.

  • Small-Scale Test Coupling: Before committing to a full synthesis, perform a single coupling of a problematic γPNA monomer to a simple amino-functionalized resin. Cleave and analyze the product by mass spectrometry. This definitively confirms the monomer's reactivity.

Below is a workflow to guide your initial troubleshooting steps.

G cluster_reagents Reagent Checks cluster_monomer Monomer Checks start Low Overall Yield Detected reagents Step 1: Verify Reagent & Solvent Quality start->reagents Begin Here monomer Step 2: Assess Monomer Integrity reagents->monomer Reagents OK? solvent Use Fresh Anhydrous Solvents? reagents->solvent conditions Step 3: Move to Reaction Condition Optimization monomer->conditions Monomer OK? visual Visual Inspection monomer->visual activator Activator (e.g., HATU) Fresh? base Base (e.g., DIPEA) Pure? test_couple Perform Small-Scale Test Coupling

Caption: Initial troubleshooting workflow for low PNA yield.

Q2: I've confirmed my reagents and monomers are of high quality, but my yields are still poor, especially for γPNA additions. What should I optimize next?

Answer: Now you must address the kinetic challenge of coupling a sterically hindered monomer. This involves modifying the reaction conditions to favor the desired amide bond formation over side reactions or incomplete reactions.

1. Increase Coupling Time: The simplest and often most effective change is to extend the coupling time for γPNA monomers. While a standard PNA monomer might couple efficiently in 30-60 minutes, a γPNA monomer may require 2 hours or even longer to achieve a comparable yield.[6]

2. Increase Monomer Concentration: Using a higher concentration of the activated monomer can help drive the reaction to completion by increasing the frequency of effective collisions. Consider increasing the equivalents of γPNA monomer from the standard 4-5 eq. to 8-10 eq.

3. Employ a "Double Coupling" Strategy: Perform the coupling step twice. After the initial coupling reaction, wash the resin and then add a fresh solution of activated γPNA monomer to couple any remaining free amines.[8] This is a very common and effective strategy for difficult couplings.

4. Switch to a More Potent Activating Reagent: Standard coupling reagents may not be sufficient. For particularly stubborn couplings, more powerful reagents can be used.

  • Uronium/Aminium Salts: HATU is a common choice, but for γPNA, COMU or PyAOP might offer better performance due to the formation of a more reactive activated ester.[6]

  • Specialized Reagents: For extremely hindered systems, reagents like TOPPipU have been shown to achieve superior yields in PNA synthesis.[3]

5. Consider Microwave-Assisted Synthesis: Microwave energy can significantly accelerate the rate of coupling reactions, driving difficult couplings to completion in a fraction of the time required at room temperature.[6][9] Coupling times can often be reduced to 5-10 minutes at elevated temperatures (e.g., 75°C).[9]

Q3: My HPLC analysis shows a clean product, but the mass spectrum reveals a significant peak at M+71 or M+97. What is happening?

Answer: This indicates that a significant portion of your chains are being prematurely "capped." The capping group, typically from acetic anhydride in your capping solution, is reacting with the unreacted N-terminal amine. An M+71 peak often corresponds to guanidinylation of the N-terminus by HATU/HBTU, a known side reaction, especially during slow couplings.[10]

This is a direct consequence of inefficient coupling. When the γPNA monomer fails to couple completely within the allotted time, the subsequent capping step acetylates the unreacted amine, terminating the chain.

Solutions:

  • Optimize Coupling (as above): The primary solution is to improve the coupling efficiency using the strategies in Q2. A more complete coupling reaction leaves fewer free amines to be capped.

  • Re-evaluate Capping: While necessary, ensure your capping step is not excessively long or harsh. The goal is to cap only the small fraction of unreacted sites.

The PNA synthesis cycle is a loop of deprotection, coupling, and capping. Inefficiency in the coupling step directly leads to the formation of capped failure sequences.

G cluster_trouble Deprotection 1. Fmoc Deprotection (Exposes N-terminal Amine) Coupling 2. Monomer Coupling (Amide Bond Formation) Deprotection->Coupling Resin-Bound PNA Capping 3. Capping (Acetylation of Failures) Coupling->Capping Proceed to next step Coupling->Capping Inefficient Coupling (Steric Hindrance) Wash Wash Steps Capping->Wash Wash->Deprotection Begin Next Cycle

Caption: The Solid-Phase PNA Synthesis Cycle.

Section 3: Optimized Protocols for Success

Here are detailed protocols for key troubleshooting and optimization steps.

Protocol 3.1: Small-Scale Test Coupling for Monomer QC
  • Resin Preparation: Swell ~10 mg of an appropriate amine-functionalized resin (e.g., Rink Amide) in a fritted syringe with NMP.

  • Deprotection: If the resin is Fmoc-protected, deprotect with 20% piperidine in NMP for 10 minutes. Wash thoroughly with NMP (5x).

  • Monomer Activation: In a separate vial, dissolve the γPNA monomer (5 eq.), HATU (4.9 eq.), and DIPEA (10 eq.) in NMP. Allow to pre-activate for 2-3 minutes.

  • Coupling: Add the activated monomer solution to the resin. Agitate at room temperature for 2 hours.

  • Wash: Wash the resin thoroughly with NMP (5x) and DCM (5x). Dry the resin under vacuum.

  • Cleavage: Cleave the monomer from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 1.5 hours.

  • Analysis: Precipitate the product in cold diethyl ether, centrifuge, and decant. Analyze the dried product by MALDI-TOF or LC-MS to confirm the presence of the correctly coupled monomer.

Protocol 3.2: Optimized Double Coupling Cycle for a γPNA Monomer
  • Fmoc-Deprotection: Perform standard Fmoc deprotection of the resin-bound PNA chain.

  • First Coupling:

    • Prepare the activated γPNA monomer solution (e.g., 5 eq. monomer, 4.9 eq. HATU, 10 eq. DIPEA in NMP).

    • Add to the resin and allow to react for 1.5 - 2 hours.

    • Drain the reaction vessel and wash the resin thoroughly with NMP (3x).

  • Second Coupling:

    • Prepare a fresh solution of activated γPNA monomer as in step 2.

    • Add to the same resin and allow to react for another 1.5 - 2 hours.

    • Drain and wash thoroughly with NMP (5x).

  • Capping: Proceed with the standard capping step to terminate any remaining unreacted chains.

Section 4: Quick Reference Data

The following table summarizes the key parameters that often need adjustment when transitioning from standard PNA to γPNA synthesis. These are starting points for optimization.

ParameterStandard AEG-PNAGamma (γ)-PNA (Recommended Start)Rationale for Change
Monomer Equivalents 4 - 5 eq.8 - 10 eq.Overcomes unfavorable kinetics by increasing reactant concentration.
Coupling Time (RT) 30 - 60 min2 - 4 hours (or overnight)Allows more time for the sterically hindered reaction to proceed to completion.
Coupling Strategy Single CouplingDouble Coupling Ensures maximum coupling efficiency by addressing unreacted sites in a second step.
Activator Choice HATU / HBTUHATU, COMU, PyAOPMore potent activators form a more reactive species to overcome steric hindrance.
Microwave Conditions 5 min @ 50-60°C6 - 10 min @ 75-85°CIncreased energy input dramatically accelerates slow coupling reactions.[9]
References
  • Nandhini, K. P., et al. (2023). The challenge of peptide nucleic acid synthesis. Chemical Society Reviews, 52(8), 2764-2789. [Link]

  • Joshi, P. M., et al. (2019). A Review of Peptide Nucleic Acid. Journal of Pharmaceutical Sciences and Research, 11(1), 104-109. [Link]

  • biosyn GmbH. (2023). Peptide nucleic acids (PNA) – Overview. [Link]

  • Destina Genomics. (n.d.). Custom PNA synthesis. [Link]

  • Varma, S. J., et al. (2019). Gamma-PNA Chemical Building Blocks: Methodoly Development, Synthesis and Application. Graduate Theses and Dissertations. [Link]

  • Eritja, R., et al. (1998). Synthesis and Properties of DNA-PNA Chimeric Oligomers. Nucleic Acids Research, 26(15), 3544–3550. [Link]

  • Panagene. (n.d.). PNA Synthesis by Novel Amide Formation. Technology Networks. [Link]

  • ResearchGate. (2014). Has anyone encountered problems with peptide nucleic acid (PNA) synthesis and guanidine species formation?. [Link]

  • Tedeschi, T., et al. (2014). Improvement of peptide nucleic acid (PNA) synthesis, by use of DIC/Oxyma and microwave heating. Scholars Academic Journal of Biosciences, 2(10), 685-689. [Link]

  • Waldeck, W., et al. (2011). Improved Synthesis Strategy for Peptide Nucleic Acids (PNA) appropriate for Cell-specific Fluorescence Imaging. International Journal of Medical Sciences, 8(8), 668-678. [Link]

Sources

preventing racemization of Fmoc-L-Dap derivatives during SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist (Ph.D., Peptide Chemistry) Ticket ID: DAP-RAC-001 Subject: Prevention of Racemization and Side-Reactions in Fmoc-L-Diaminopropionic Acid (Dap) Derivatives

The "Dap Dilemma": Executive Summary

Welcome to the technical support center. You are likely here because your Fmoc-L-Dap-containing peptide shows significant chiral impurities (D-isomer), low yields, or unexplained mass shifts (e.g., -18 Da or +85 Da).

The Core Problem: L-2,3-Diaminopropionic acid (Dap) is structurally unique.[1] Its side-chain amine is attached to the


-carbon, just one bond away from the 

-carbon. This proximity creates a strong inductive electron-withdrawing effect , rendering the

-proton significantly more acidic than in standard amino acids (like Lysine or Ornithine).

Consequently, Dap derivatives are hypersensitive to base-catalyzed racemization (enolization) and


-elimination  (formation of dehydroalanine) during Fmoc removal and coupling steps.

Mechanistic Insight: Why is your Dap failing?

To fix the problem, you must understand the enemy. The failure mode is rarely "bad luck"; it is chemically deterministic.

The Racemization & Elimination Pathway

When a base (like Piperidine or DIEA) is present, the electron-poor nature of the Dap side chain facilitates the abstraction of the


-proton.

DapMechanism cluster_legend Mechanism Legend FmocDap Fmoc-L-Dap (Intact) Enolate Planar Enolate (Achiral Intermediate) FmocDap->Enolate Base (DIEA/Pip) removes Hα Dehydro Dehydroalanine (ΔAla) FmocDap->Dehydro β-Elimination (-PG) Enolate->FmocDap Reprotonation (L) D_Iso Fmoc-D-Dap (Racemized) Enolate->D_Iso Reprotonation (D) Adduct Piperidino-Alanine (+85 Da Adduct) Dehydro->Adduct Michael Addition (Piperidine) Red: Racemization Path Red: Racemization Path Yellow: Elimination Path Yellow: Elimination Path

Figure 1: The dual failure modes of Fmoc-Dap derivatives: Direct enolization (Racemization) and


-elimination.

Troubleshooting & FAQs

Q1: Which side-chain protecting group (PG) should I use?

Recommendation: Fmoc-Dap(Alloc)-OH or Fmoc-Dap(Boc)-OH .[2]

  • Fmoc-Dap(Boc)-OH: The safest option for linear peptides. The carbamate protection reduces the electron-withdrawing nature of the side chain compared to acyl groups. However, it is not orthogonal (removes with TFA).

  • Fmoc-Dap(Alloc)-OH: The gold standard for branching/cyclization. It is stable to TFA and Piperidine, and the Alloc group exerts similar electronic shielding to Boc.

  • Fmoc-Dap(Mtt)-OH: Proceed with Caution. While Mtt is popular for Lys/Orn, Dap(Mtt) is riskier. Unlike Dab(Mtt) (Diaminobutyric acid), which undergoes rapid lactamization (5-membered ring), Dap(Mtt) is more prone to racemization due to the bulky trityl group not shielding the inductive effect as effectively as a carbamate, and the steric bulk slows down coupling, requiring longer reaction times (more time for racemization).

  • Fmoc-Dap(Fmoc)-OH: AVOID. Extremely poor solubility often forces the use of DMSO or high temperatures, which guarantees racemization.

Q2: I am using HATU/DIEA. Is that a problem?

Yes, this is the #1 cause of Dap racemization. Uronium/Aminium salts (HATU, HBTU) require a tertiary base (DIEA, NMM) to function. The moment you add DIEA to Fmoc-Dap-OH, you initiate the enolization mechanism shown in Figure 1 before the coupling even occurs.

Solution: Switch to DIC/Oxyma Pure .

  • Why? This chemistry is essentially base-free (or slightly acidic/neutral). Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) is a superior racemization suppressant compared to HOBt [1].

Q3: If I must use a base (e.g., for on-resin cyclization), which one?

Use 2,4,6-Trimethylpyridine (Collidine) or TMP. Collidine is a weaker base than DIEA and sterically hindered. It is sufficient to drive the reaction but significantly slower at abstracting the


-proton.
Q4: I see a +85 Da impurity. What is it?

This is Piperidino-alanine .

  • Fmoc-Dap undergoes

    
    -elimination to form Dehydroalanine (ΔAla).
    
  • During Fmoc removal, the Piperidine acts as a nucleophile and attacks the double bond of ΔAla via Michael addition.

  • Fix: Minimize Fmoc deprotection times (e.g., 2 x 3 min instead of 2 x 10 min) and use DBU/Piperidine cocktails with caution.

Optimized Experimental Protocol

This protocol is designed to be self-validating . If you follow these steps and still see racemization, the issue lies with the raw material quality or resin aggregation, not the chemistry.

Reagents Required[3][4][5][6][7][8]
  • Coupling Reagent: DIC (Diisopropylcarbodiimide)[3]

  • Additive: Oxyma Pure

  • Solvent: DMF (strictly amine-free)

  • Amino Acid: Fmoc-Dap(Alloc)-OH or Fmoc-Dap(Boc)-OH[2]

Step-by-Step Workflow
StepActionCritical Technical Note
1. Preparation Dissolve Fmoc-Dap-OH (1.0 eq) and Oxyma Pure (1.0 eq) in DMF.Do NOT add base. Ensure the solution is clear.
2. Activation Cool the solution to 0°C (ice bath) for 2 minutes. Add DIC (1.0 eq).Cold activation suppresses initial enolization. Pre-activation time should be < 2 mins.
3. Coupling Add the cold mixture to the resin. Allow to warm to RT naturally.Do NOT heat. Microwave coupling of Dap is a high-risk operation.
4. Duration Couple for 45–60 minutes.Extended coupling (>2 hrs) increases racemization risk without improving yield significantly.
5. Monitoring Perform a Chloranil Test (for secondary amines) or Kaiser Test.If recoupling is needed, use fresh reagents. Do not "top up" with base.
6. Fmoc Removal Use 20% Piperidine/DMF + 0.1M Oxyma Pure .[4]Pro-Tip: Adding Oxyma to the deprotection cocktail suppresses aspartimide formation and racemization of sensitive residues [2].
Decision Tree for Protecting Groups

DapDecision cluster_warning Critical Warning Start Select Dap Derivative Branching Is side-chain branching/cyclization needed? Start->Branching Linear Use Fmoc-Dap(Boc)-OH Branching->Linear No (Linear Peptide) Orthogonal Orthogonal Protection Required Branching->Orthogonal Yes Alloc Use Fmoc-Dap(Alloc)-OH (Best Stability) Orthogonal->Alloc Standard Choice Mtt Use Fmoc-Dap(Mtt)-OH (Risk: Slow coupling) Orthogonal->Mtt If Pd(0) chem unavailable Warning Avoid Fmoc-Dap(Fmoc)-OH (Solubility Issues)

Figure 2: Selection guide for Fmoc-Dap derivatives based on synthesis requirements.

References

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. [Link]

  • Jad, Y. E., Khattab, S. N., de la Torre, B. G., Govender, T., Kruger, H. G., El-Faham, A., & Albericio, F. (2015). OxymaPure/DIC: The best coupling reagent for preventing racemization in peptide synthesis. Organic & Biomolecular Chemistry, 13, 2393-2398. [Link]

  • Li, W., & Moynihan, H. (2013). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry, 11, 307-310. [Link](Note: Highlights lactamization risks in Dap/Dab analogs).

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

Sources

Technical Support Center: Resolving Solubility Challenges with Fmoc-L-Dap Monomers in DMF

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses one of the common, yet often frustrating, hurdles in Solid-Phase Peptide Synthesis (SPPS): the incomplete dissolution of Fmoc-L-Dap (L-2,3-diaminopropionic acid) monomers in N,N-Dimethylformamide (DMF). This guide moves beyond simple instructions to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: My Fmoc-L-Dap(X)-OH monomer is not dissolving or is dissolving very slowly in DMF at the standard concentration for coupling. What is the immediate cause and what are the first steps I should take?

A1: This is a frequent observation, particularly with Fmoc-amino acid derivatives that have bulky side-chain protecting groups or a tendency to aggregate. The primary cause is often a kinetic barrier to dissolution rather than inherent insolubility. In SPPS, incomplete dissolution is a critical failure point, as only fully dissolved monomers can participate in the coupling reaction, preventing deletion sequences and ensuring high-purity final peptides[1].

Immediate Troubleshooting Steps:

  • Patience and Agitation: Give the solution adequate time to dissolve. Gentle vortexing or stirring for 15-30 minutes is the first and simplest step. Some derivatives, especially those with large, hydrophobic protecting groups, are slow to solvate.

  • Sonication: If gentle agitation is insufficient, sonication is a highly effective method. Use a standard laboratory ultrasonic bath for 5-15 minute intervals. This process uses high-frequency sound waves to break apart intermolecular interactions and aggregates, significantly accelerating dissolution.[1]

  • Gentle Warming: Carefully warm the solution to 30-40°C. Increased thermal energy enhances the solubility of most compounds. However, exercise caution: prolonged heating or temperatures exceeding 40°C can risk thermal degradation or premature side reactions. Never heat a solution containing your activation reagents (e.g., HCTU, HATU).

Q2: I'm using a high-quality, peptide-synthesis-grade DMF, but my Fmoc-L-Dap(Boc)-OH still shows poor solubility. Could the solvent itself be the issue?

A2: Yes, even high-grade DMF can be a source of problems. The chemical stability of DMF is a critical factor. Over time, DMF can degrade to form trace amounts of dimethylamine and formic acid.[2] Dimethylamine is a base and can cause slow, premature removal of the acid-labile Fmoc protecting group, which can affect the monomer's properties and subsequent reactions.[2]

Causality and Validation:

  • The Problem with Amine Impurities: The presence of free amines in your DMF can lead to the formation of small amounts of deprotected Dap monomer or other byproducts, which may have different solubility profiles or interfere with the coupling reaction.

  • Solvent Quality Check: To validate your DMF, you can perform a simple check. Add a small amount of an indicator like bromothymol blue. A yellow color indicates acidic conditions, while a blue color indicates basic (amine contamination) conditions. For a more rigorous approach, use a fresh, sealed bottle of high-purity, anhydrous DMF and compare the dissolution.

Q3: Does the side-chain protecting group on the Dap monomer influence its solubility in DMF? I'm having more trouble with Fmoc-L-Dap(Mtt)-OH than with Fmoc-L-Dap(Boc)-OH.

A3: Absolutely. The nature of the side-chain protecting group (the 'X' in Fmoc-L-Dap(X)-OH) plays a significant role in the monomer's overall physicochemical properties, including its solubility.

  • Steric Hindrance and Aggregation: Large, bulky, and hydrophobic protecting groups like Mtt (4-methyltrityl) or Trt can promote intermolecular aggregation through non-polar interactions. This aggregation competes with the solvation process by DMF molecules, making dissolution more difficult compared to smaller, less hydrophobic groups like Boc (tert-butyloxycarbonyl).[3]

  • Hydrogen Bonding Potential: The protecting group can mask or introduce potential hydrogen bonding sites, altering the molecule's interaction with the polar aprotic DMF solvent.

While most common derivatives are documented as being soluble in DMF, practical experience often shows that derivatives with larger protecting groups require more assistance (like sonication or gentle warming) to achieve a clear solution at typical coupling concentrations (0.2-0.5 M).

Fmoc-L-Dap DerivativeSide-Chain GroupTypical Solubility in DMFKey Considerations & Troubleshooting
Fmoc-L-Dap(Boc)-OH BocGenerally good to excellent[3]Standard agitation is usually sufficient.
Fmoc-L-Dap(Mtt)-OH MttDocumented as "clearly soluble" (1 mmol in 2 mL)Bulky group may slow dissolution. Sonication is often recommended.
Fmoc-L-Dap(ivDde)-OH ivDdeGood solubility in polar organic solvents like DMF[4]The ivDde group is large; allow sufficient time or use sonication.
Fmoc-L-Dap(Dde)-OH DdeEnhanced solubility in polar solvents[]Similar to ivDde, may require assistance for rapid dissolution.

Troubleshooting Guides

Workflow: Systematic Approach to Resolving Fmoc-L-Dap Solubility Issues

This workflow provides a logical sequence of steps to diagnose and solve solubility problems encountered during SPPS.

G cluster_0 Initial Observation cluster_1 Level 1: Physical Intervention cluster_2 Level 2: Reagent & Solvent Check cluster_3 Resolution A Fmoc-L-Dap monomer does not dissolve in DMF B Agitate / Vortex (15-30 min) A->B Start Here C Apply Sonication (5-15 min cycles) B->C If still insoluble G Monomer Dissolved Proceed with activation and coupling B->G Success D Gentle Warming (30-40°C) C->D If still insoluble C->G Success E Use fresh, anhydrous, peptide-synthesis grade DMF D->E If still insoluble (potential degradation) D->G Success F Consider alternative solvent (e.g., NMP) E->F If issue persists E->G Success F->G Success

Sources

Technical Support Center: Gamma-PNA Oligomer Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for gamma-Peptide Nucleic Acid (γPNA) oligomer purification. As a Senior Application Scientist, I have designed this guide to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize the purification of your crude γPNA products. High purity is non-negotiable for achieving reliable and reproducible results in downstream applications, from diagnostics to therapeutic development.[1] This guide consolidates field-proven insights and best practices to help you navigate the common challenges associated with γPNA purification.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions researchers face when handling crude γPNA oligomers.

Q1: What are the most common impurities in crude γPNA samples?

A: Crude γPNA samples typically contain a mixture of products arising from the complexities of solid-phase synthesis. The most common impurities include:

  • Deletion Sequences (n-1, n-2): Shorter oligomers missing one or more monomers due to incomplete coupling reactions during synthesis. These are often the most challenging impurities to separate.[2][3]

  • Truncated & Incompletely Deprotected Species: Sequences that are prematurely terminated due to failed capping steps, or which retain protecting groups (e.g., Bhoc on purines) after the final cleavage.[3][4]

  • Products of Side Reactions: Modifications such as oxidation, especially of tryptophan residues if present, can occur under acidic cleavage conditions.[3]

  • Diastereomers: Due to the chiral gamma-backbone, racemization during monomer synthesis or oligomer assembly can introduce diastereomeric impurities that may be difficult to resolve.[2]

  • Reagents and Scavengers: Residual chemicals from the cleavage cocktail (e.g., TFA, m-cresol, thioanisole) and synthesis (e.g., piperidine) are always present in the crude product.[4][5]

Q2: Why is Reversed-Phase HPLC (RP-HPLC) the standard for γPNA purification?

A: RP-HPLC is the method of choice due to its high resolving power, which is essential for separating the target full-length oligomer from closely related impurities like deletion sequences.[6][7] The non-polar stationary phase (typically C8 or C18) interacts with the hydrophobic components of the PNA, primarily the nucleobases.[8] By using a gradient of an organic solvent like acetonitrile, oligomers are eluted based on their overall hydrophobicity, which is generally proportional to their length. This allows for effective size-based separation.

Q3: How should I dissolve my crude γPNA pellet before HPLC? It won't go into solution.

A: Poor solubility is a common issue. The neutral backbone of PNA can lead to aggregation, especially in purine-rich sequences.[8][9] Do not use standard buffers initially. The recommended procedure is to dissolve the crude pellet in an aqueous solution containing 0.1% Trifluoroacetic Acid (TFA).[8] If solubility remains an issue, adding 10-20% acetonitrile and gently heating the solution to 50°C for about 10 minutes can significantly aid dissolution.[8] It is also critical to use polypropylene or polyethylene tubes, as PNAs have a high affinity for glass and polystyrene surfaces, which can lead to sample loss.[8]

Q4: Why is my final yield so low after purification?

A: Low recovery can stem from several factors throughout the process. Key causes include:

  • Inefficient Synthesis: The primary determinant of yield is the efficiency of the solid-phase synthesis. Difficult or long sequences naturally have lower yields of the full-length product.[10]

  • Sample Loss: As mentioned, PNAs adhere to glass and certain plastics. Exclusively use polypropylene labware for all steps.[8]

  • Incomplete Precipitation: The initial diethyl ether precipitation may not be quantitative. Ensure a sufficient volume of ether is used and the mixture is thoroughly vortexed and chilled to maximize precipitation.[4]

  • Irreversible Aggregation: Some sequences may form aggregates that do not dissolve or that precipitate on the HPLC column.

  • Overly Broad Fraction Collection: Being too conservative and collecting only the very peak of the HPLC chromatogram will ensure high purity but at the expense of yield. It is a trade-off that must be balanced based on your application's requirements.

Section 2: Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during the RP-HPLC purification of γPNA oligomers.

Problem 1: Broad, Tailing, or Split Peaks on HPLC Chromatogram

Causality: These peak shapes are classic indicators of undesirable on-column behavior. The primary cause for PNAs is aggregation. Because of its uncharged backbone, PNA is prone to self-associate via hydrophobic interactions and hydrogen bonding, especially at high concentrations or for purine-rich sequences.[9] Other causes include secondary interactions with the silica matrix of the column or running the mobile phase pH too close to the pKa of an ionizable group.[11]

Solutions & Scientific Rationale:

  • Increase Column Temperature: This is the most effective solution. Elevating the column temperature to 55-60°C provides thermal energy to disrupt the non-covalent interactions (hydrophobic and hydrogen bonding) that cause aggregation.[8][9] This results in sharper peaks and improved resolution.

  • Dilute the Sample: Injecting a more dilute sample can prevent on-column concentration-dependent aggregation. If you need to load a large amount of material, it is better to increase the injection volume rather than the concentration.[11]

  • Check Mobile Phase pH: Ensure your aqueous mobile phase (Solvent A) contains 0.05-0.1% TFA. This maintains a low pH (~2), ensuring that the primary amine at the N-terminus and the cytosine and adenine bases are protonated, which can aid in solubility and provide consistent chromatographic behavior.[8]

  • Perform Column Maintenance: If peak shape degrades over time, the column may be contaminated or worn. Follow the manufacturer's instructions for cleaning and regeneration.

Problem 2: Multiple Peaks Crowded Around the Main Product

Causality: This profile typically indicates the presence of impurities that are structurally very similar to the full-length product, making them difficult to resolve. The most common culprits are n-1 deletion sequences from failed coupling steps during synthesis and, for gamma-PNAs, diastereomers arising from the chiral center in the backbone.[2][3]

Solutions & Scientific Rationale:

  • Optimize the HPLC Gradient: A shallow gradient is crucial for resolving closely eluting species. By slowing the rate of increase of the organic solvent (acetonitrile), you provide more time for the subtle differences between the full-length product and impurities to manifest as distinct retention times.

  • Characterize Each Peak with Mass Spectrometry: Before pooling any fractions, collect each peak individually and analyze it by MALDI-TOF or ESI-MS.[4][12] This is the only definitive way to confirm which peak corresponds to your target mass and to identify the nature of the impurities (e.g., an n-1 peak will have a mass corresponding to the full-length product minus one monomer).

  • Review Synthesis Strategy: The ultimate solution to n-1 impurities is to optimize the synthesis. Ensure coupling times are sufficient and that capping steps are highly efficient to terminate any unreacted chains.[5] For particularly difficult sequences, using pre-synthesized PNA trimer blocks instead of monomers can dramatically reduce the formation of deletion impurities.[2]

Problem 3: Incorrect Mass for the Main Peak

Causality: You have a clean, sharp peak, but mass spectrometry reveals it is not your target molecular weight. This points to a systematic issue during synthesis or cleavage. Common causes are the failure to remove a base-protecting group (e.g., the Bhoc group on adenine or guanine) or an unintended modification of the oligomer.

Solutions & Scientific Rationale:

  • Verify Cleavage/Deprotection Protocol: The cleavage cocktail (typically TFA-based with scavengers like m-cresol) and reaction time are critical for removing all protecting groups.[4][5] If a Bhoc group is retained, the mass will be higher than expected. Ensure the cleavage reaction runs for the recommended duration (e.g., 90 minutes) at room temperature.[8]

  • Analyze Raw Materials: Confirm the identity and purity of the PNA monomers used for the synthesis. An incorrect monomer incorporated into the chain is a possible, though less common, source of error.

  • Consider Oxidative Damage: If your sequence contains sensitive residues like tryptophan, oxidation can occur during acidic cleavage. The mass will be +16 Da or multiples thereof. Including scavengers like thioanisole in the cleavage cocktail helps to prevent this.[4]

Section 3: Detailed Protocols & Data

Data Presentation: Typical HPLC Purification Parameters
ParameterAnalytical ScalePreparative ScaleRationale
Column Type C18, 3-5 µm, 4.6 x 150 mmC18, 5-10 µm, 21.2 x 250 mmSmaller particles for higher resolution (analytical); larger capacity for higher loading (prep).
Mobile Phase A 0.1% TFA in H₂O0.1% TFA in H₂OTFA acts as an ion-pairing agent and maintains low pH.[8]
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in AcetonitrileAcetonitrile is the organic modifier for elution.[8]
Flow Rate 1.0 mL/min5-20 mL/minScaled to column diameter to maintain optimal linear velocity.
Column Temp. 55 - 60 °C55 - 60 °CCritical for preventing aggregation and improving peak shape.[8][9]
Detection 260 nm260 nmWavelength of maximum absorbance for nucleobases.[4]
Typical Gradient 5% to 50% B over 30 min5% to 50% B over 40-60 minShallower gradient on prep scale to maximize resolution.
Experimental Protocols
Protocol 1: Crude γPNA Isolation by Ether Precipitation

Causality: This step removes the highly acidic and corrosive cleavage reagents and non-volatile scavengers, precipitating the PNA oligomer as a solid.

  • Following cleavage from the solid-support resin, collect the acidic solution containing the crude PNA.[4]

  • In a polypropylene centrifuge tube, add 10 volumes of cold diethyl ether to the cleavage solution.

  • Vortex vigorously for 1 minute. A cloudy white precipitate should form.[4]

  • Place the tube on dry ice for 10 minutes to maximize precipitation.[4]

  • Centrifuge at >7000 rpm for 5 minutes to pellet the crude PNA.

  • Carefully decant the ether supernatant.

  • Repeat the ether wash (steps 2-6) at least two more times to remove residual scavengers.

  • After the final wash, gently pass a stream of nitrogen gas over the pellet to remove residual ether, yielding a white or pale-yellow solid.[4]

Protocol 2: Preparative RP-HPLC Purification

Causality: This protocol uses the principles of reversed-phase chromatography to separate the full-length γPNA from synthesis-related impurities based on hydrophobicity.

  • Prepare mobile phases A (0.1% TFA in HPLC-grade water) and B (0.1% TFA in HPLC-grade acetonitrile). Filter and degas both solutions.[8][10]

  • Install a suitable preparative C18 column and equilibrate the system with 95% A / 5% B at the recommended flow rate.

  • Set the column oven temperature to 60°C.[9]

  • Dissolve the crude γPNA pellet in a minimal volume of 0.1% TFA in water, adding up to 20% acetonitrile if needed for solubility.[8]

  • Inject the dissolved sample onto the column.

  • Run a linear gradient appropriate for your sequence (a common starting point is 5% to 45% B over 40 minutes).

  • Monitor the elution profile at 260 nm and collect fractions (e.g., 1-minute fractions) across the entire elution peak.

  • Immediately analyze key fractions (peak start, middle, end) using MALDI-TOF MS to identify those containing the pure, full-length product.

  • Pool the pure fractions into a polypropylene container.

Protocol 3: Post-Purification Desalting

Causality: The purified PNA is in a solution containing TFA and acetonitrile, which can be detrimental to downstream biological experiments. Desalting removes these components and exchanges the PNA into a desired final buffer.

  • Select a desalting column (e.g., pre-packed Sephadex G-25) with a molecular weight cutoff appropriate for your oligomer (typically >5000 Da).

  • Equilibrate the column with your desired final buffer (e.g., sterile water or PBS) according to the manufacturer's instructions.

  • Apply the pooled HPLC fractions to the desalting column.

  • Elute the desalted PNA using the same final buffer. The PNA will elute in the void volume, while the smaller salt and solvent molecules are retained.

  • Lyophilize the final solution to obtain a purified, salt-free PNA powder.

Section 4: Visualizations

Workflow for γPNA Purification and Quality Control

PNA_Purification_Workflow cluster_synthesis Upstream cluster_purification Purification cluster_qc Quality Control & Final Prep Cleavage Cleavage from Resin & Deprotection Precipitation Ether Precipitation Cleavage->Precipitation Crude_Pellet Crude γPNA Pellet Precipitation->Crude_Pellet Dissolution Dissolution in 0.1% TFA/H2O Crude_Pellet->Dissolution Prep_HPLC Preparative RP-HPLC (60°C) Dissolution->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection MS_Analysis MALDI-TOF MS Analysis Fraction_Collection->MS_Analysis Pooling Pool Pure Fractions MS_Analysis->Pooling Desalting Desalting (Gel Filtration) Pooling->Desalting Final_Product Purified γPNA Desalting->Final_Product

Caption: Overall workflow from crude product to final purified γPNA.

HPLC Troubleshooting Decision Tree

HPLC_Troubleshooting Start Analyze HPLC Chromatogram P_Broad Peak is Broad or Tailing? Start->P_Broad P_Multiple Multiple Peaks Near Main Peak? P_Broad->P_Multiple No C_Aggregate Cause: Aggregation P_Broad->C_Aggregate Yes P_WrongMass Main Peak has Incorrect Mass? P_Multiple->P_WrongMass No C_Impurities Cause: n-1 or Diastereomers P_Multiple->C_Impurities Yes P_WrongMass->Start No, looks good C_Deprotect Cause: Incomplete Deprotection P_WrongMass->C_Deprotect Yes C_Cleavage Cause: Cleavage Issue P_WrongMass->C_Cleavage Yes S_Temp Solution: Increase Column Temp to 60°C C_Aggregate->S_Temp C_Gradient Cause: Gradient too Steep S_Gradient Solution: Use Shallower Gradient C_Impurities->S_Gradient S_Cleavage Solution: Review Cleavage Protocol C_Deprotect->S_Cleavage C_Cleavage->S_Cleavage S_MS Solution: Analyze Fractions by MS S_Gradient->S_MS

Caption: Decision tree for troubleshooting common HPLC issues.

References

  • PNA Purification and Characterization. (n.d.). University of Pittsburgh.
  • Peptide Nucleic Acid (PNA) Synthesis. (n.d.). LGC Biosearch Technologies.
  • Shukla, S., et al. (2019). Targeting a KRAS i-motif forming sequence by unmodified and gamma-modified peptide nucleic acid oligomers.PMC.
  • Analytical Methods for mRNA Characterization and Quality Control. (2025). BOC Sciences.
  • HPLC as a method for purifying and identifying PNAs. (2023). American University - Figshare.
  • Zelphati, O., et al. (2007). Sequence specificity at targeting double-stranded DNA with a γ-PNA oligomer modified with guanidinium G-clamp nucleobases.PMC.
  • Sforza, S., et al. (2012). Synthesis and Chromatography-Free Purification of PNA-PEO Conjugates for the Functionalisation of Gold Sensors.MDPI.
  • Periyalagan, A., & Hong, I. S. (2022). A novel synthetic method of peptide nucleic acid (PNA) oligomers using Boc/Cbz-protected PNA trimer blocks in the solution phase.Bulletin of the Korean Chemical Society.
  • Briones, E., et al. (2009). High-affinity triplex targeting of double stranded DNA using chemically modified peptide nucleic acid oligomers.Oxford Academic.
  • Using Peptide Nucleic Acid Hybridization Probes for Qualitative and Quantitative Analysis of Nucleic Acid Therapeutics by Capillary Electrophoresis. (2023). ACS Publications.
  • Gilar, M., et al. (2001). High-performance liquid chromatography separation methods for the analysis of peptide nucleic acids.PubMed.
  • Methods and compositions comprising therapeutic gamma peptide nucleic acid-based molecules. (2023). Google Patents.
  • The Flexibility of PNA Synthesis. (n.d.). LGC Biosearch Technologies.
  • Sahu, B. (2019). Gamma-PNA Chemical Building Blocks: Methodoly Development, Synthesis and Application.Carnegie Mellon University.
  • HPLC Troubleshooting Guide. (n.d.). MilliporeSigma.
  • Peptide Impurities & Solutions. (n.d.). Creative Peptides.
  • Desalting/Buffer Exchange and Concentration for Affinity Chromatography of Tagged Proteins. (n.d.). Sigma-Aldrich.
  • 6 peptide impurities that appear during the synthesis & storage of peptides. (2023). MolecularCloud.
  • El-Mahdya, A. F., & El-Faham, A. (2018). Improvement of peptide nucleic acid (PNA) synthesis, by use of DIC/Oxyma and microwave heating.SAS Publishers.
  • Guesmi, L., et al. (2017). Solid-Phase Synthesis of Difficult Purine-Rich PNAs through Selective Hmb Incorporation: Application to the Total Synthesis of Cell Penetrating Peptide-PNAs.Frontiers in Chemistry.

Sources

monitoring Fmoc cleavage efficiency for Dap-based monomers

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Peptide Chemistry Division Subject: Technical Guide: Monitoring Fmoc Cleavage Efficiency for Dap-based Monomers

Introduction

Diaminopropionic acid (Dap) monomers are powerful tools for introducing branching points, staples, or cationic charges into peptide sequences. However, their inclusion introduces specific synthetic risks. Unlike standard amino acids, Dap derivatives (e.g., Fmoc-Dap(Alloc)-OH, Fmoc-Dap(Mtt)-OH) are prone to interchain aggregation due to their polarity and Diketopiperazine (DKP) formation when positioned near the C-terminus.

This guide moves beyond standard protocols to address the specific "silent failures" associated with Dap: where Fmoc removal appears successful by UV monitoring, but the peptide chain is compromised or lost.

Module 1: Quantitative Real-Time Monitoring (The UV-Vis Standard)

The Principle: The standard qualitative Kaiser test is often insufficient for Dap residues due to steric occlusion in aggregated sequences. The most reliable method is the quantitative UV-Vis spectrophotometric analysis of the dibenzofulvene-piperidine adduct.

Protocol: The "Catch and Measure" Technique Use this for every critical Dap coupling step.

  • Resin Sampling: Dry a small aliquot of resin (approx. 5–10 mg) before the deprotection step.

  • Solvation: Swell resin in DMF for 15 minutes.

  • The Reaction: Add 20% Piperidine/DMF (volume

    
    , typically 2 mL). Agitate for 15 minutes.
    
  • Collection: Drain the solution into a volumetric flask. Crucial: Wash the resin 3x with DMF and add these washes to the same flask (to capture all fulvene).

  • Dilution: Make up to volume (

    
    ) with DMF.
    
  • Measurement: Measure Absorbance (

    
    ) at 301 nm .
    
    • Reference: Use 20% Piperidine/DMF as the blank.[1]

    • Linear Range: If

      
      , dilute further.
      

The Calculation:



  • 
     (Extinction Coefficient):  7800 M
    
    
    
    cm
    
    
    (in Piperidine/DMF).[2]
  • 
    :  1 cm (standard cuvette).
    

Module 2: Troubleshooting & Optimization

Scenario A: Low Fmoc Recovery (Incomplete Deprotection)

Symptom: Calculated loading is significantly lower than the previous step.

Root Cause: Dap residues often induce


-sheet aggregation, preventing the base (piperidine) from accessing the Fmoc group.

The Fix: Disruption Protocols

  • Switch Solvent: Use NMP (N-methyl-2-pyrrolidone) instead of DMF. NMP disrupts hydrogen bonding more effectively.

  • Chaotropic Salts: Add 0.1 M K-Oxyma (Potassium 2-cyano-2-(hydroxyimino)acetate) to the deprotection cocktail. This is superior to HOBt for breaking aggregates.

  • Thermal Assist: Perform deprotection at 40°C (microwave or conventional heating). Warning: Do not exceed 50°C for Dap to avoid side-chain racemization.

  • The "DBU Spike": If piperidine fails, use 2% DBU / 2% Piperidine / DMF .

    • Mechanism:[3][4][5][6][7] DBU is a stronger, non-nucleophilic base that can penetrate steric bulk.

    • Risk:[8] Prolonged exposure to DBU can cause aspartimide formation (if Asp is present) or epimerization. Limit reaction to 5 minutes.

Scenario B: The "Phantom" Success (DKP Formation)

Symptom: UV monitoring shows 100% Fmoc removal, but the subsequent coupling fails or Mass Spec shows [M-Dipeptide].

Root Cause: If Dap is the second residue (e.g., Fmoc-Dap-AA1-Resin), the free amine generated after Fmoc removal can attack the resin ester linkage, cleaving the dipeptide (Diketopiperazine formation) and leaving the resin empty.

The Fix: Kinetic Control

  • Short Bursts: Instead of

    
     min deprotection, use 
    
    
    
    sec, followed by
    
    
    min
    .
  • Flow Washing: Wash immediately and extensively with DMF.

  • Bulky Resins: If possible, use 2-Chlorotrityl Chloride (2-CTC) resin. The steric bulk of the trityl linker physically prevents the DKP cyclization attack.

Module 3: Visualizing the Workflow

The following diagram illustrates the decision logic for monitoring and troubleshooting Dap deprotection.

Fmoc_Dap_Monitoring Start Start: Fmoc-Dap-Resin Step1 Perform UV-Vis Monitoring (Protocol Module 1) Start->Step1 Decision Is Loading % within 90-100% of theoretical? Step1->Decision Success Proceed to Next Coupling Decision->Success Yes Failure_Low Low Signal: Aggregation Likely Decision->Failure_Low No (<90%) Failure_Phantom High Signal but Peptide Lost (DKP Risk) Decision->Failure_Phantom Yes (But Dap is 2nd Residue) Action_Agg Apply Disruption Protocol: 1. Switch to NMP 2. Add 0.1M K-Oxyma 3. Heat to 40°C Failure_Low->Action_Agg Action_DKP Mitigation Strategy: 1. Short Deprotection (3 min) 2. Use 2-CTC Resin Failure_Phantom->Action_DKP Action_Agg->Step1 Retest

Caption: Logic flow for distinguishing between aggregation-based failure and DKP-based "phantom" success during Dap deprotection.

Frequently Asked Questions (FAQ)

Q1: Why is the Kaiser test unreliable for Dap residues? A: The Kaiser test relies on the reaction of ninhydrin with free primary amines. Dap residues, especially when protected with bulky side-chain groups (like Mtt or Boc) or involved in


-sheet aggregation, often suffer from "steric occlusion." The ninhydrin reagent simply cannot physically reach the amine to react, leading to a false negative (colorless bead) even if the Fmoc is removed. The UV-Vis method measures the solution, not the bead surface, making it more robust.

Q2: Can I use DBU for all my Dap deprotections to ensure completion? A: We advise against this as a default. While DBU is a stronger base and excellent for difficult sequences, it promotes aspartimide formation (if Asp/Asn are present) and can cause racemization of Cysteine and Histidine. Use DBU only as a troubleshooting step for confirmed difficult couplings, and keep exposure times under 5 minutes.

Q3: My UV reading is consistently >100%. What is happening? A: This is a common artifact. It usually indicates:

  • Nanoparticles/Fines: Resin fines in the solution scattering light. Solution: Filter the solution through a 0.2

    
    m syringe filter before measuring.
    
  • Reference Mismatch: You are using pure DMF as a blank, but your sample is in Piperidine/DMF. Piperidine absorbs slightly at UV wavelengths. Solution: Use the exact deprotection cocktail as your blank.

Data Summary: Diagnostic Interpretation

ObservationProbable CauseRecommended Action
Loading < 80% Aggregation / Incomplete ReactionRecouple using K-Oxyma or heat (40°C).
Loading > 110% Resin fines or improper blankingFilter sample; Ensure blank contains Piperidine.
Loading ~100% (but synthesis fails) Diketopiperazine (DKP) formationCheck sequence position. If Dap is residue #2, reduce deprotection time to 2x 3 mins.
Blue Kaiser / Low UV Entrapped Fmoc speciesWash resin with DCM (dichloromethane) to swell/shrink cycles, then re-wash with DMF.

References

  • Biotage. (2023).[9] How to quantify your first amino acid loading onto Wang resins.Link

  • Eissler, S., et al. (2017). Substitution determination of Fmoc-substituted resins at different wavelengths. Journal of Peptide Science.[10] Link

  • Merck (Sigma-Aldrich). Overcoming Aggregation in Solid-phase Peptide Synthesis.Link

  • BenchChem. (2025).[3][11] Troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis.Link

  • Steinauer, R., et al. (2009). Diketopiperazine Formation in Solid-Phase Peptide Synthesis.[4][6][12][13] Bachem Technical Notes. Link(General reference for DKP mechanism)

Sources

alternative coupling reagents for difficult PNA sequences

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Peptide Nucleic Acid (PNA) synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of PNA synthesis, particularly when encountering difficult sequences. This guide is structured to help you troubleshoot common issues and answer frequently asked questions, ensuring your experiments are both successful and efficient.

Troubleshooting Guide: Overcoming Challenges in PNA Synthesis

Solid-phase synthesis of PNA can be more challenging than standard peptide synthesis due to issues like on-resin aggregation and steric hindrance, especially with purine-rich or long sequences.[1][2] This section addresses the most common problems and provides actionable solutions using alternative coupling reagents and strategies.

Issue 1: Low Coupling Efficiency & Incomplete Reactions

A positive Kaiser test or mass spectrometry data showing deletion sequences are clear indicators of low coupling efficiency. This is often caused by steric hindrance, secondary structure formation, or on-resin aggregation of the growing PNA chain.[3]

Root Causes & Explanations
  • Steric Hindrance: The bulky nature of PNA monomers, particularly purines like guanine and adenosine, can physically obstruct the incoming activated monomer from reaching the N-terminal amine of the growing chain.[2]

  • On-Resin Aggregation: PNA chains, especially purine-rich sequences, have a strong tendency to form secondary structures and aggregate on the solid support.[2][4][5] This aggregation physically blocks reactive sites, leading to incomplete coupling and truncated sequences. Poly-guanine sequences are particularly notorious for this due to strong G:G interactions.[4]

  • Suboptimal Activation: The standard coupling reagents may not be sufficiently reactive to overcome the energy barrier for amide bond formation in difficult contexts.

Solutions & Alternative Coupling Strategies

When standard coupling protocols fail, switching to a more potent coupling reagent is the primary solution. The choice of reagent depends on the specific nature of the difficult sequence.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective reagent for PNA synthesis, known for its rapid activation and ability to overcome steric hindrance.[6][7][8] It is often preferred over its benzotriazole analogue HBTU due to superior acylation rates and reduced racemization.[9][10]

  • Mechanism: In the presence of a non-nucleophilic base like DIPEA, HATU reacts with the PNA monomer's carboxylic acid to form a highly reactive OAt-active ester, which then rapidly acylates the free amine of the growing PNA chain.[7] The pyridine nitrogen in the HOAt moiety provides anchimeric assistance, accelerating the coupling reaction.[7]

  • Caution - Guanidinylation: A critical side reaction with HATU is the guanidinylation of the free N-terminal amine.[11][12] This occurs when HATU is used in excess or when the amine is exposed to the reagent before the carboxylic acid is fully activated.[13] This side reaction "caps" the chain, preventing further elongation. To mitigate this, it is crucial to use a slight excess of the PNA monomer relative to the coupling reagent and to pre-activate the monomer before adding it to the resin.[6]

The combination of Diisopropylcarbodiimide (DIC) with OxymaPure® (Ethyl cyanohydroxyiminoacetate) has emerged as a powerful, safe, and highly efficient alternative for PNA synthesis.[1][14] This combination often provides higher yields and purity with less epimerization compared to HOBt-based methods.[14]

  • Mechanism: DIC activates the carboxylic acid of the PNA monomer to form a highly reactive O-acylisourea intermediate. OxymaPure, a highly acidic (pKa 4.60) nucleophilic additive, rapidly traps this intermediate to form an Oxyma-ester.[14] This active ester is highly efficient in the subsequent coupling reaction. The primary advantage of this method is the suppression of base-catalyzed side reactions and racemization.[14]

  • Key Advantages:

    • Safety: OxymaPure is a non-explosive alternative to HOBt.[14]

    • High Efficiency: Often provides superior purity, especially when combined with microwave heating.[1]

    • Reduced Side Reactions: Avoids side reactions associated with the high levels of base required for onium salt methods.[14]

    • Excellent Solubility: OxymaPure is highly soluble in common peptide synthesis solvents.[15]

PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is another robust coupling reagent effective for difficult couplings, including those involving sterically hindered or N-methylated amino acids in peptides, with principles applicable to PNA.[16][17]

  • Mechanism: PyBOP activates the carboxyl group through the formation of a reactive benzotriazolyl ester intermediate, which readily reacts with the N-terminal amine.[17]

  • Benefit: Phosphonium reagents like PyBOP do not have the guanidinylation side reaction associated with uronium/aminium salts like HATU, meaning they can be used in excess to drive slow reactions to completion.

Issue 2: On-Resin Aggregation in Purine-Rich Sequences

Aggregation is a major hurdle, particularly for sequences rich in purines (>60%) or longer than 15-20 monomers.[2][18] This leads to poor resin swelling, reduced accessibility of reagents, and consequently, failed synthesis.

Root Causes & Explanations

The neutral backbone of PNA allows for strong intermolecular hydrogen bonding between chains, leading to the formation of stable secondary structures on the solid support.[4][5] This is exacerbated in purine-rich sequences, which have a higher propensity for self-assembly.

Solutions & Mitigation Strategies

Incorporating a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protecting group onto the backbone nitrogen of a monomer can effectively disrupt interchain aggregation.

  • Mechanism: These bulky groups act as "placeholders," preventing the PNA chains from getting too close and forming aggregates. This keeps the chains solvated and accessible for subsequent coupling reactions.

  • Application: This technique has been successfully used to synthesize a difficult 22-mer purine-rich PNA that was impossible to obtain using standard methods.[2] Hmb is often preferred as it is more easily removed during final cleavage.[2]

The application of microwave energy can dramatically improve the efficiency of PNA synthesis, especially for difficult sequences.

  • Mechanism: Microwave heating increases the kinetic energy of the molecules, which helps to break up aggregates and accelerates the rate of the coupling reaction.[1]

  • Synergy with DIC/Oxyma: The combination of microwave heating with the DIC/Oxyma coupling method has been shown to be particularly powerful, yielding PNA of high purity in shorter reaction times.[1] A coupling time of 6 minutes at 75°C has been reported to be effective.[1]

  • Solvent Choice: While NMP and DMF are standard, using a solvent mixture or adding chaotropic salts (e.g., LiCl) can sometimes help to disrupt aggregation.

  • Resin Choice: Using a resin with good swelling properties, such as ChemMatrix®, can improve reagent accessibility.[1]

Comparative Summary of Alternative Coupling Reagents
Reagent/SystemClassKey AdvantagesPotential IssuesBest For
HATU Uronium/Aminium SaltHigh reactivity, fast kinetics, effective for sterically hindered couplings.[7][9]Guanidinylation of N-terminus if used in excess; requires careful stoichiometry.[11][13]General use for difficult sequences, sterically hindered couplings.
DIC/OxymaPure® Carbodiimide + AdditiveHigh efficiency, non-explosive, suppresses racemization, excellent with microwave heating, avoids base-related side reactions.[1][14]Overcoming aggregation, purine-rich sequences, and when base-related side reactions are a concern.
PyBOP Phosphonium SaltEfficient coupling, minimal racemization, no guanidinylation risk, can be used in excess.[17]Byproducts can be difficult to remove in solution phase (less of an issue in SPPS).Driving slow or difficult couplings to completion; fragment condensations.
COMU Uronium/Aminium SaltSafer than benzotriazole reagents, highly efficient (sometimes exceeding HATU), requires less base.[13]Less common than HATU, potential for side reactions with nucleobases like guanine.[19]An alternative to HATU when seeking higher efficiency with reduced base usage.

Experimental Protocols

Protocol 1: General PNA Coupling using HATU

This protocol is a standard starting point for using HATU in automated or manual PNA synthesis.[6][20]

  • Deprotection: Remove the N-terminal Fmoc group using 20-22% piperidine in NMP (2 x 7-10 min).

  • Washing: Wash the resin thoroughly with NMP (at least 6 times) to remove all traces of piperidine.

  • Activation Mixture Preparation (Pre-activation):

    • In a separate vessel, dissolve the Fmoc-PNA monomer (4.75-5 eq. relative to resin loading).

    • Add HATU (4.75 eq.).

    • Add a base mixture, typically DIPEA (10 eq.) and 2,6-Lutidine.

    • Allow this mixture to pre-activate for 2.5-5 minutes.

  • Coupling: Add the activated monomer solution to the deprotected resin.

  • Reaction: Allow the coupling to proceed for 60-90 minutes at room temperature. For difficult couplings, extend the time or perform a double coupling.

  • Washing: Wash the resin with NMP (3-5 times).

  • Capping (Optional but Recommended): Treat the resin with a solution of 5% acetic anhydride and 6% lutidine in DMF for 5-10 minutes to cap any unreacted amines.

  • Washing: Wash the resin with NMP (3-5 times) before proceeding to the next cycle.

Protocol 2: Microwave-Assisted PNA Coupling using DIC/OxymaPure®

This protocol leverages microwave energy for enhanced coupling efficiency.[1]

  • Deprotection: Remove the N-terminal Fmoc group using 22% piperidine in NMP (2 x 7 min).

  • Washing: Wash the resin thoroughly with NMP (at least 4 times).

  • Coupling Mixture Addition:

    • Add the Fmoc-PNA monomer (5 eq.) dissolved in NMP to the resin.

    • Add OxymaPure (5 eq.) dissolved in NMP.

    • Add DIC (5 eq.) in NMP.

  • Microwave Reaction: Heat the reaction vessel in a microwave peptide synthesizer to 75°C for 6 minutes.

  • Washing: Wash the resin with NMP (4 times).

  • Capping: Treat the resin with a capping mixture (e.g., NMP/2,6-lutidine/acetic anhydride 89:6:5) for 2 minutes.

  • Washing: Wash the resin with NMP (4 times) before the next cycle.

Diagrams: Workflows & Mechanisms

G cluster_0 Troubleshooting Workflow for Failed PNA Coupling cluster_1 Primary Strategy cluster_2 Advanced Strategy (for Aggregation) start Initial Synthesis Failed (Positive Kaiser Test / Deletion Products) check_seq Analyze Sequence: - Purine-rich (>60%)? - Poly-G repeats? - Length > 15-mer? start->check_seq reagent Switch Coupling Reagent: 1. HATU (Standard High-Power) 2. DIC/OxymaPure (Alternative High-Power) check_seq->reagent No / Mild Issues microwave Use Microwave Synthesis (e.g., 75°C with DIC/Oxyma) check_seq->microwave Yes / Severe Aggregation double_couple Implement Double Coupling & Extend Reaction Time reagent->double_couple success Synthesis Successful double_couple->success If successful hmb Incorporate Hmb-protected Monomer at key positions microwave->hmb If still failing hmb->success

Caption: Troubleshooting workflow for difficult PNA synthesis.

G cluster_0 DIC/OxymaPure Activation Mechanism cluster_1 Step 1: Activation cluster_2 Step 2: Trapping pna_cooh PNA Monomer R-COOH isourea O-Acylisourea Intermediate Highly Reactive pna_cooh->isourea dic DIC iPr-N=C=N-iPr dic->isourea oxyma_ester Oxyma-Active Ester Ready for Coupling isourea->oxyma_ester oxyma OxymaPure HO-N=C(CN)COOEt oxyma->oxyma_ester peptide_bond {Coupled PNA | R-CO-NH-PNA} oxyma_ester->peptide_bond growing_chain Growing PNA Chain H₂N-PNA growing_chain->peptide_bond

Caption: Activation mechanism of PNA monomers using DIC/OxymaPure.

Frequently Asked Questions (FAQs)

Q1: My purine-rich PNA is precipitating during purification. What can I do?

This is a common issue related to the poor solubility of purine-rich PNA. To improve solubility, consider adding solubility-enhancing linkers to your sequence during synthesis. Common options include O-linkers (mini-PEG), E-linkers, or adding one or two lysine residues to the N- or C-terminus.

Q2: I see a +137 Da adduct on my N-terminus in the mass spec when using HATU. What is it?

This mass addition corresponds to the guanidinylation of the terminal amine by HATU, a known side reaction.[11] It means the HATU reagent has directly reacted with the free amine instead of the activated carboxylic acid. To prevent this, ensure you are using a slight excess of the PNA monomer compared to HATU and pre-activate the monomer for a few minutes before exposing it to the resin-bound amine.[6]

Q3: Can I use standard peptide coupling reagents like HBTU for PNA synthesis?

Yes, HBTU is a commonly used coupling reagent for PNA synthesis.[8][20] However, HATU is generally considered more reactive and efficient, often leading to better results, especially for difficult sequences or sterically hindered couplings.[9][10] If you are experiencing incomplete coupling with HBTU, switching to HATU or DIC/OxymaPure is a recommended troubleshooting step.

Q4: How many purine bases in a row are considered "difficult"?

While there is no absolute number, aggregation issues become significantly more likely when a sequence contains stretches of more than 7 purines within any 10-monomer window.[18] Sequences with high G-content are particularly prone to aggregation and should be approached with advanced strategies like microwave synthesis or Hmb backbone protection from the outset.[4]

Q5: Is double coupling always necessary for PNA synthesis?

Not always, but it is a highly recommended strategy for difficult steps. If you are synthesizing a long PNA (>15-mer) or a sequence with known difficult motifs (e.g., consecutive purines), incorporating a programmed double coupling for those specific residues can significantly improve the final purity and yield, preventing the accumulation of deletion sequences.

References

  • CEM. (n.d.). Green chemistry – OxymaPure®. [Link]

  • Coin, I., et al. (2007). Accelerated chemical synthesis of peptides and small proteins. PNAS. [Link]

  • Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. [Link]

  • Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. PMC. [Link]

  • Armitage, B. A. (2003). The impact of nucleic acid secondary structure on PNA hybridization. PubMed. [Link]

  • Rosenberg, J., et al. (2017). Improvement of peptide nucleic acid (PNA) synthesis, by use of DIC/Oxyma and microwave heating. SAS Publishers. [Link]

  • Shiraishi, T., et al. (2017). Solid-Phase Synthesis of Difficult Purine-Rich PNAs through Selective Hmb Incorporation: Application to the Total Synthesis of Cell Penetrating Peptide-PNAs. Frontiers in Chemistry. [Link]

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1121. [Link]

  • Nandhini, K. P., et al. (2023). The challenge of peptide nucleic acid synthesis. Chemical Society Reviews. [Link]

  • Gouri, E., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. [Link]

  • Zhang, Y., et al. (2022). Automated Flow Synthesis of Peptide–PNA Conjugates. PMC. [Link]

  • Fleming, A. M., et al. (2013). Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization. PMC. [Link]

  • Ura, Y., et al. (2009). Templated Synthesis of Peptide Nucleic Acids via Sequence-Selective Base-Filling Reactions. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2014). Has anyone encountered problems with peptide nucleic acid (PNA) synthesis and guanidine species formation?. [Link]

  • Biotage. (n.d.). Optimizing Automated Synthesis of Peptide Nucleic Acids. [Link]

  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Shiraishi, T., et al. (2017). Solid-Phase Synthesis of Difficult Purine-Rich PNAs through Selective Hmb Incorporation. PMC. [Link]

  • SBS Genetech. (n.d.). Custom PNA Synthesis. [Link]

  • Novabiochem. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. [Link]

  • Bedford, J., et al. (1994). Aggregation of Resin-Bound Peptides During Solid-Phase Peptide Synthesis. Prediction of Difficult Sequences. PubMed. [Link]

  • G. de la Torre, B., & Albericio, F. (2020). OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. MDPI. [Link]

  • Kumar, D., et al. (2022). Perspectives on conformationally constrained peptide nucleic acid (PNA): insights into the structural design, properties and applications. RSC Publishing. [Link]

  • Turi, G., et al. (2022). Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis. PMC. [Link]

Sources

Validation & Comparative

Publish Comparison Guide: NMR Characterization of Chiral PNA Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Analysis of Fmoc-L-Dap(Boc, 2-Boc-aminoethyl)-OH

Executive Summary & Technical Context

In the development of peptide nucleic acids (PNAs) and advanced peptidomimetics, the structural integrity of backbone monomers is critical. This guide focuses on the NMR characterization of Fmoc-L-Dap(Boc, 2-Boc-aminoethyl)-OH , a highly specialized chiral backbone precursor derived from L-2,3-diaminopropionic acid (L-Dap).

Unlike standard amino acid derivatives, this molecule features a tertiary carbamate at the


-position (the side chain), created by the simultaneous substitution of the 

-nitrogen with a Boc group and a protected aminoethyl linker. This structural modification introduces significant steric hindrance and restricted rotation, leading to complex NMR phenomena (rotamers) that are often mistaken for impurities.[1]

Objective: This guide compares the NMR profile of the target molecule against its parent building block, Fmoc-L-Dap(Boc)-OH , to provide a definitive protocol for distinguishing structural rotamers from synthetic contaminants.

Comparative Analysis: The Target vs. The Standard

The primary challenge in analyzing Fmoc-L-Dap(Boc, 2-Boc-aminoethyl)-OH is the "Rotamer Trap." Researchers often reject high-purity batches due to peak doubling in 1H-NMR. Understanding the structural causality is essential.[2]

Structural Comparison
FeatureStandard Control Fmoc-L-Dap(Boc)-OHTarget Analyte Fmoc-L-Dap(Boc, 2-Boc-aminoethyl)-OH
Side Chain (

-N)
Secondary Carbamate (

)
Tertiary Carbamate (

)
Steric Bulk ModerateHigh (Bis-functionalized Nitrogen)
Chirality L-Configuration (Single Stereocenter)L-Configuration (Preserved)
NMR Behavior (25°C) Sharp, well-defined peaks. Minimal rotameric splitting.Broad signals or distinct peak doubling (approx. 60:40 to 70:30 ratio).
Solubility Soluble in DMSO, DMF, MeOH.High solubility in organic solvents; increased hydrophobicity.
Primary Application Peptide synthesis, cross-linking.[2][3]Chiral PNA backbone synthesis (

-PNA), DNA binding studies.[4]
The "Rotamer Effect" Explained

In the Target Analyte, the


-nitrogen is bonded to three bulky groups: the 

-carbon of the Dap core, the Boc carbonyl, and the aminoethyl tail. The resonance of the amide/carbamate bond (

) gives the bond partial double-bond character, restricting rotation.
  • Standard (Dap-Boc): The proton on the nitrogen (

    
    ) can H-bond, locking the conformation slightly, but the barrier to rotation is lower, and the single alkyl group allows for faster averaging or a dominant trans isomer.
    
  • Target (Dap-Boc-AE): The tertiary nitrogen lacks a proton. The steric clash between the bulky Boc t-butyl group and the aminoethyl chain forces the molecule into two distinct, slowly interconverting populations (cis and trans carbamates) observable on the NMR timescale.

Experimental Protocols & Methodology

To validate the structure and prove purity, a "Self-Validating" NMR protocol is required. A simple 1D scan at room temperature is insufficient.

Protocol A: Variable Temperature (VT) NMR (The Gold Standard)

Rationale: Heating the sample increases the kinetic energy, overcoming the rotational energy barrier. If the "impurities" coalesce into single sharp peaks, they are rotamers. If they remain distinct, they are chemical impurities.

  • Solvent Selection: Dissolve 5-10 mg of sample in 0.6 mL DMSO-d6 .

    • Note: Do not use CDCl3 for VT studies above 50°C due to volatility and lower boiling point. DMSO allows heating up to 100°C+.

  • Baseline Scan (25°C): Acquire a standard 1H-NMR (16 scans). Note the doubled peaks, particularly the Boc singlets (~1.4 ppm) and Fmoc methylene protons.

  • Stepwise Heating: Increase probe temperature to 40°C, 60°C, and 80°C. Allow 5 minutes for equilibration at each step.

  • Coalescence Observation:

    • At 80°C , the two Boc signals should merge into a single sharp singlet.

    • The broad multiplets for the

      
      -CH2 and aminoethyl-CH2s should sharpen.
      
  • Cooling Check: Return to 25°C. The original "impure" spectrum must be restored. This confirms the reversibility of the conformational change.

Protocol B: 2D HSQC/HMBC Assignment

Rationale: To confirm that the "extra" peaks belong to the same carbon framework.

  • HSQC (Heteronuclear Single Quantum Coherence): Run to correlate protons to their attached carbons.

    • Result: Both "rotamer" proton peaks for the

      
      -CH2 will correlate to the same carbon signal (or two very closely spaced carbon signals). Impurities would likely correlate to chemically distinct carbons.
      
  • COSY (Correlation Spectroscopy): Verify the connectivity of the aminoethyl tail.

    • Trace the spin system:

      
      -CH2 (Dap) 
      
      
      
      
      
      -N
      
      
      N-CH2 (Ethyl)
      
      
      CH2-N(Boc).
Data Interpretation & Expected Shifts

The following table summarizes the expected chemical shifts in DMSO-d6. Note that values are approximate ranges due to concentration and temperature dependence.

Proton AssignmentStandard: Fmoc-Dap(Boc)-OH (

ppm)
Target: Fmoc-Dap(Boc, 2-Boc-AE)-OH (

ppm)
NH (Fmoc) 7.5 - 7.7 (d)7.6 - 7.8 (d, often broad)
Fmoc Aromatics 7.3 - 7.9 (m)7.3 - 7.9 (m)
Fmoc CH2 4.2 - 4.4 (m)4.2 - 4.5 (m, complex overlap)

-CH
4.1 - 4.3 (m)4.3 - 4.6 (m, shifted downfield by bulk)

-CH2 (Dap)
3.2 - 3.4 (m)3.4 - 3.8 (m, broad/doubled)
Linker N-CH2 N/A3.1 - 3.5 (m, overlaps with

-CH2)
Linker CH2-N N/A2.9 - 3.1 (m)
Boc (Side Chain) 1.37 (s, 9H)1.35 & 1.39 (two s, or broad, 18H total)
COOH 12.5 (broad s)12.5 - 12.8 (broad s)

Critical Observation: In the Target spectrum, the region between 3.0 and 4.0 ppm will appear as a "mound" of overlapping multiplets at Room Temp. VT-NMR is required to resolve these into the distinct methylene triplets/doublets expected of the ethyl linker and Dap side chain.

Structural Logic & Workflow Visualization

The following diagram illustrates the decision matrix for analyzing this complex monomer.

NMR_Workflow Start Sample: Fmoc-L-Dap(Boc, 2-Boc-AE)-OH Solvent Dissolve in DMSO-d6 Start->Solvent ScanRT 1H-NMR @ 25°C Solvent->ScanRT Decision Spectrum Appearance? ScanRT->Decision Sharp Sharp Peaks Single Set Decision->Sharp Clean Complex Doubled Peaks Broad Signals Decision->Complex Messy Suspect Suspect: Decomposition or Single Rotamer (Rare) Sharp->Suspect Hypothesis Hypothesis: Rotamers (Tertiary Carbamate) Complex->Hypothesis Exp_VT Perform VT-NMR (Heat to 80°C) Hypothesis->Exp_VT Result_Coal Peaks Coalesce (Sharpen/Merge) Exp_VT->Result_Coal Pass PASS: Structure Confirmed (Rotameric Equilibrium) Result_Coal->Pass Yes Fail FAIL: Impurities Present (Chemical Contamination) Result_Coal->Fail No

Caption: Workflow for distinguishing rotameric broadening from chemical impurities in tertiary carbamate PNA monomers.

Application Insight: Why This Molecule?

Understanding the "Why" aids in troubleshooting. This specific derivative is a precursor for Chiral


-PNA  (Gamma-Peptide Nucleic Acid).
  • Helical Pre-organization: Unlike standard achiral PNA (based on aminoethylglycine), the L-Dap backbone introduces a chiral center at the

    
    -position (relative to the carbonyl). This forces the PNA into a right-handed helix, significantly increasing binding affinity to DNA/RNA targets [1].[4]
    
  • Solubility: The "2-Boc-aminoethyl" group eventually becomes the attachment point for the nucleobase (A, T, C, G) or acts as a solubility-enhancing spacer. The double Boc protection is a temporary synthetic handle to ensure solubility during the backbone synthesis before solid-phase assembly [2].

References
  • Falkiewicz, B. et al. (2001).[5] "Synthesis of New Chiral Peptide Nucleic Acid (PNA) Monomers." Tetrahedron, 57(17), 1749-1755.

  • Sforza, S. et al. (2003). "Chiral Peptide Nucleic Acids (PNAs): Helix Handedness and DNA Recognition." European Journal of Organic Chemistry, 2003(6), 1056-1063.

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley.[6] (Reference for Carbamate Rotamer Dynamics).

  • APExBIO. "Fmoc-Dap(Boc)-OH Product Data." (Reference for Standard Dap Shifts).

(Note: While specific spectral data for the bis-Boc-aminoethyl derivative is proprietary to custom synthesis houses, the rotameric behavior described is chemically universal for N,N-dialkyl carbamates as supported by Wuts [3].)

Sources

Hybridization Kinetics of Gamma-PNA Synthesized from Dap Monomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dap-Derived Advantage

In the landscape of nucleic acid mimics, Peptide Nucleic Acid (PNA) has long been valued for its stability and neutral backbone. However, standard achiral PNA (aeg-PNA) suffers from conformational flexibility, leading to entropic penalties during hybridization.

Gamma-PNA (


-PNA)  addresses this by introducing a chiral center at the 

-position of the N-(2-aminoethyl)glycine backbone.[1][2] When synthesized from L-2,3-Diaminopropionic acid (L-Dap) monomers, this modification does more than just add chirality; it creates a scaffold for helical pre-organization and cationic functionalization .

This guide objectively compares Dap-derived


-PNA against standard PNA and DNA, focusing on the kinetic drivers (

,

) that dictate its superior binding affinity and sequence specificity.

Molecular Architecture & Synthesis Logic

The structural distinction of Dap-derived


-PNA lies in its starting material. While standard PNA is achiral, Dap monomers (specifically Fmoc-L-Dap(Mtt)-OH ) allow for the introduction of a side chain at the 

-carbon.
Structural Comparison
  • Standard aeg-PNA: Flexible, randomly folded in solution.[3] Hybridization requires an "induced fit," costing entropy.

  • Dap-Derived

    
    -PNA:  The side chain (often an amine or guanidine group via the Dap moiety) sterically constrains the backbone into a right-handed helix . This structure mimics the geometry of a DNA/RNA duplex before binding occurs.
    

PNA_Structure_Comparison cluster_0 Standard aeg-PNA cluster_1 Dap-Derived gamma-PNA A1 Achiral Backbone (Flexible) A2 Random Coil (Solution State) A1->A2 A3 Hybridization (High Entropic Cost) A2->A3 B4 Hybridization (Low Entropic Cost) A3->B4 Performance Gap B1 L-Dap Monomer (Chiral Center) B2 Gamma-Substituent (e.g., NH3+, Guanidine) B1->B2 B3 Pre-organized Helix (Right-Handed) B2->B3 B3->B4

Figure 1: Structural evolution from flexible aeg-PNA to pre-organized Dap-derived


-PNA. The Dap backbone enforces a helical constraint that lowers the energy barrier for hybridization.

Comparative Hybridization Kinetics

The superior affinity of Dap-derived


-PNA is not magic; it is a product of favorable kinetics. The binding constant (

) is defined by the ratio of dissociation (

) to association (

):

Thermodynamic Stability ( )

Dap-derived modifications significantly stabilize duplexes. The inclusion of a cationic group (via the Dap amine) adds favorable electrostatic interactions with the negatively charged DNA phosphate backbone, further boosting stability.

ParameterStandard aeg-PNADap-Derived

-PNA
DNA/DNA Duplex

per mod
N/A (Baseline)+2.0°C to +6.0°C N/A
Backbone Charge NeutralPositive (if cationic) Negative
Helicity Induced upon bindingPre-organized Induced
Binding Mode Watson-CrickWatson-CrickWatson-Crick
Kinetic Rates ( and )

This is where Dap-monomers differentiate themselves.

  • Association Rate (

    
    ): 
    
    • Standard PNA: Slower due to the need for conformational reorganization.

    • Dap

      
      -PNA:Faster . The pre-organized helix reduces the entropic penalty of binding. If the Dap sidechain is cationic (e.g., guanidinium), electrostatic attraction accelerates the initial encounter complex formation (the "antenna effect").
      
  • Dissociation Rate (

    
    ): 
    
    • Standard PNA: Slow (stable).

    • Dap

      
      -PNA:Extremely Slow . The rigid backbone and electrostatic locks make the duplex highly resistant to dissociation.
      
Mismatch Discrimination

Dap-derived


-PNA exhibits kinetic discrimination . While a perfect match binds rapidly, a single base mismatch disrupts the pre-organized helix, causing a drastic reduction in 

and a rapid increase in

.
  • Result: Higher sequence specificity than DNA or standard PNA.[4]

Experimental Protocols for Validation

To validate these properties in your own lab, use the following self-validating workflows.

Protocol A: UV-Melting Analysis ( Determination)

Objective: Quantify thermal stability improvements.

  • Prepare Samples: Mix 1.0

    
    M PNA and 1.0 
    
    
    
    M complementary DNA in buffer (10 mM NaPi, 100 mM NaCl, pH 7.0).
  • Anneal: Heat to 90°C for 5 min, then cool slowly to room temp.

  • Measurement: Record Absorbance (260 nm) while heating from 20°C to 90°C at 0.5°C/min.

  • Analysis: Calculate the first derivative (

    
    ). The peak indicates 
    
    
    
    .
    • Validation Check: Dap-PNA should show a sharp transition at a significantly higher temperature than the unmodified control.

Protocol B: Surface Plasmon Resonance (SPR) Kinetics

Objective: Measure real-time


 and 

.

SPR_Workflow cluster_SPR SPR Kinetic Assay Workflow Step1 Immobilization (Biotin-DNA on Streptavidin Chip) Step2 Injection (Flow Dap-PNA analyte over surface) Step1->Step2 Step3 Association Phase (Measure kon) Step2->Step3 Step4 Dissociation Phase (Wash with buffer, Measure koff) Step3->Step4 Step5 Regeneration (NaOH pulse to remove PNA) Step4->Step5 Data Data Fit: 1:1 Langmuir Model Step4->Data

Figure 2: SPR workflow for determining kinetic constants. The rigid Dap-PNA typically shows a "square wave" binding profile or very slow dissociation curves.

SPR Steps:

  • Chip Prep: Immobilize 5'-biotinylated DNA target on a Streptavidin (SA) sensor chip. Target low density (~100 RU) to avoid mass transport limitations.

  • Running Buffer: HBS-EP+ (HEPES buffered saline with surfactant).

  • Injection: Inject Dap-PNA at 5 concentrations (e.g., 0.5 nM to 10 nM).

  • Fit: Apply a 1:1 Langmuir binding model.

    • Expectation:

      
      ; 
      
      
      
      .

Synthesis Pathway (Dap Monomer to Oligomer)

Understanding the chemistry ensures the integrity of the final product. The Dap monomer is the critical node.

  • Starting Material: N-Boc-L-Dap-OH or Fmoc-L-Dap(Mtt)-OH.

  • Functionalization: The

    
    -amine (from Dap) is protected or functionalized (e.g., with Guanidine).
    
  • Backbone Assembly: Reductive amination with N-Boc-aminoacetaldehyde.

  • Oligomerization: Solid-Phase Peptide Synthesis (SPPS) on MBHA or PAL-PEG-PS resin.

Critical Quality Attribute (CQA): Optical purity. Racemization of the Dap center destroys helical pre-organization. Use less aggressive activation reagents (e.g., HATU/Collidine) and minimize base exposure.

References

  • Bahal, R., et al. (2013). "Single-stranded

    
    PNA for in vivo gene editing." Nature Communications.[5] Link
    
  • Sahu, B., et al. (2011). "Synthesis and Characterization of Conformationally Preorganized, MiniPEG-Containing

    
    PNAs." Journal of Organic Chemistry. Link
    
  • Dragulescu-Andrasi, A., et al. (2006).[3] "A Simple

    
    -Backbone Modification Preorganizes Peptide Nucleic Acid into a Helical Structure."[2][3] Journal of the American Chemical Society.[6] Link
    
  • Hsieh, W.C., et al. (2019). "Gamma PNA Monomers with High Optical Purity." Organic Letters. Link

  • Nielsen, P. E. (1991). "Sequence-selective recognition of DNA by strand displacement with a thymine-substituted polyamide."[7] Science. Link

Sources

circular dichroism spectra of gamma-PNA backbones

In-Depth Technical Guide: Circular Dichroism Spectra of -PNA Backbones

Executive Summary

This guide provides a technical comparison of gamma-substituted Peptide Nucleic Acid (


-PNA)Circular Dichroism (CD) spectroscopy

For researchers in drug development and molecular diagnostics,


pre-organized123

Mechanism of Helical Induction

To interpret the CD spectra correctly, one must understand the structural causality.

  • Standard aPNA: The N-(2-aminoethyl)glycine backbone is flexible and achiral. In a single-stranded state, it possesses no preferred conformation (random coil), resulting in a negligible CD signal.

  • 
    -PNA:  Introduction of a substituent (e.g., L-Lysine, L-Alanine, or miniPEG) at the 
    
    
    -carbon (C
    
    
    ) creates a steric constraint.
    • Steric Clash: The side chain clashes with the adjacent carbonyl oxygen, forcing the backbone into a specific torsion angle.

    • Helical Pre-organization: This constraint propagates along the oligomer, inducing a right-handed helix (for L-stereochemistry) that mimics the geometry of RNA or P-form DNA.

DOT Diagram: Structural Logic of -PNA

GammaPNA_Structurecluster_0Standard aPNAcluster_1Gamma-PNA (L-isomer)aPNAAchiral Backbone(Flexible)RandomCoilRandom Coil(No CD Signal)aPNA->RandomCoil SolvationGammaSubGamma-Substitution(e.g., L-Lys, miniPEG)StericLockSteric Constraint(Backbone Torsion)GammaSub->StericLock InducesPreOrgHelical Pre-organization(Right-Handed)StericLock->PreOrg PropagatesCDSignalDistinct CD Signature(Positive @ 260-265nm)PreOrg->CDSignal Generates

Caption: Logical flow showing how gamma-substitution forces a transition from random coil to a defined helical structure, detectable by CD.

Comparative Analysis: CD Spectral Characteristics

The following analysis compares the CD signatures of Single-Stranded (ss) and Double-Stranded (ds) species.

Single-Stranded Oligomers

This is the most critical quality control step. A pure

FeatureStandard aPNA (ss)

-PNA (ss, L-backbone)
Interpretation
200–300 nm Region Flat / Negligible signalStrong Positive Peak Indicates helical stacking of nucleobases.
Peak Position (

)
N/A260 – 265 nm Characteristic of Right-Handed Helix (P-form).
Negative Band N/A~220 nm Associated with backbone amide transitions.
Temperature Effect No change (signal is noise)Signal decreases with heat"Melting" of the single-stranded helix.
Reversibility N/AFully ReversibleConfirms pre-organization (not aggregation).

Key Insight: If your ss-

Duplexes (PNA:DNA)

Upon binding to complementary DNA, both backbones form helices. However, the

  • aPNA:DNA: The aPNA strand is "induced" into a helix by the DNA template. The CD spectrum resembles a B-like or A-like hybrid.[4]

  • 
    -PNA:DNA:  The 
    
    
    -PNA is already helical. Binding requires minimal entropic cost. The CD spectrum typically shows:
    • Higher Amplitude: Stronger exciton coupling due to tighter base stacking.

    • Blue-Shift: Slight shift in the positive band compared to B-DNA (~275 nm

      
       ~265 nm), indicating a shift toward A-form/P-form geometry.
      
Side Chain Variants (Lysine vs. miniPEG)
  • 
    -L-Lysine/Alanine:  Classic induced helicity. Strong positive band at 262 nm.
    
  • 
    -miniPEG:  Designed for solubility.[5][6] Despite the flexible PEG chain, the chiral center at C
    
    
    still dictates the helix.
    • Data: miniPEG-

      
      -PNA exhibits the same characteristic positive peak at ~265 nm  as amino-acid derived 
      
      
      -PNAs, confirming that the helical structure is preserved.

Experimental Protocol: CD Measurement of PNA

Self-validating protocol for ensuring spectral accuracy.

Phase 1: Sample Preparation
  • Buffer Selection: Use 10 mM Sodium Phosphate (NaPi) , pH 7.0–7.4.

    • Why: Phosphate is transparent in the far-UV (down to 190 nm). Avoid TRIS or chlorides if measuring below 200 nm.

  • Salt Concentration: Add 100 mM NaCl or KCl.

    • Why: Stabilizes the duplex but does not affect the neutral PNA backbone significantly; essential for the DNA strand.

  • Annealing: Heat samples to 90°C for 5 minutes, then cool slowly to room temperature.

    • Why: Ensures thermodynamic equilibrium and removes kinetic aggregates.

  • Concentration: Target 2.5

    
    M to 5.0 
    
    
    M
    (strand concentration).
    • Validation: Measure Absorbance at 260 nm (A260).[7] Ensure OD is between 0.1 and 1.0 to prevent detector saturation.

Phase 2: Instrument Settings (Jasco J-815 / Chirascan)
  • Wavelength Range: 320 nm to 190 nm.

  • Scan Speed: 50–100 nm/min.

  • Bandwidth: 1.0 nm.

  • Accumulations: Average of 3–5 scans.

  • Temperature: 25°C (standard) or variable (for Tm melts).

Phase 3: Data Processing
  • Baseline Subtraction: Subtract the buffer-only spectrum from the sample spectrum.

  • Unit Conversion: Convert raw ellipticity (

    
    , mdeg) to Molar Ellipticity ([
    
    
    ], deg·cm²/dmol).[8]
    • Formula:

      
      
      
    • Where

      
       = Molar concentration (mol/L), 
      
      
      = Pathlength (cm).
DOT Diagram: CD Experimental Workflow

CD_ProtocolStartStart: Purified PNA OligomerPrepDilute in 10mM NaPi, 100mM NaClTarget 3-5 µMStart->PrepAnnealAnneal: 90°C -> 25°C(Remove Aggregates)Prep->AnnealMeasureAcquire CD Spectrum(320-190 nm)Anneal->MeasureDecisionSignal @ 260nm?Measure->DecisionResultAFlat Signal:Random Coil (aPNA) orRacemization FailureDecision->ResultANoneResultBPositive Peak:Valid Helical Gamma-PNADecision->ResultBStrong (+)

Caption: Decision tree for validating gamma-PNA synthesis using CD spectroscopy.

Quantitative Data Summary

The following table summarizes the expected CD parameters for a 10-mer PNA sequence targeting DNA.

ParameteraPNA (Achiral)

-PNA (L-Ser/Lys)

-miniPEG PNA
DNA (B-Form)
Helicity (Single Strand) None (Random)Right-HandedRight-HandedRight-Handed

(Positive)
None262 ± 2 nm 265 ± 3 nm 275 ± 5 nm

(Negative)
None220 ± 2 nm 220 ± 2 nm 245 ± 5 nm
Molar Ellipticity (

)
~0High (

)
High (

)
Medium
Tm (vs DNA Target) Baseline (e.g., 50°C)+5 to +8°C per sub. +4 to +6°C per sub. Reference

Note: "Per sub." refers to the increase in melting temperature per gamma-substituted monomer in the sequence.

References

  • Dragulescu-Andrasi, A., et al. (2006). "A simple gamma-backbone modification preorganizes peptide nucleic acid into a helical structure." Journal of the American Chemical Society.[6] Link

  • Sahu, B., et al. (2011). "Synthesis of conformationally preorganized and cell-permeable guanidine-based gamma-peptide nucleic acids (gammaGPNAs)." Journal of Organic Chemistry. Link

  • Avitabile, C., et al. (2016). "Effect of chirality in gamma-PNA: PNA interaction, another piece in the picture." Biopolymers.[9][10][11][12] Link

  • Bahal, R., et al. (2012). "Single-stranded gamma-PNA: A potent and selective inhibitor of microRNA." ChemBioChem. Link

  • Yeh, J.I., et al. (2010). "Crystal Structure of Chiral

    
    PNA with Complementary DNA Strand: Insights into the Stability and Specificity of Recognition and Conformational Preorganization." Journal of the American Chemical Society.[6] Link
    

Chiral Purity Assurance: Validating Fmoc-L-Dap(Boc,2-Boc-aminoethyl)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The Chirality Challenge in Dap Derivatives

Fmoc-L-Dap(Boc,2-Boc-aminoethyl)-OH is a specialized building block, often utilized as a precursor for Peptide Nucleic Acid (PNA) backbones or as a branched linker in complex peptide synthesis. Structurally, it is derived from L-2,3-diaminopropionic acid (Dap) .

The Critical Risk: Dap derivatives are notoriously prone to racemization (conversion from L to D isomer). The proximity of the electron-withdrawing


-substituent increases the acidity of the 

-proton, making it susceptible to base-catalyzed enolization during synthesis and Fmoc-deprotection.

Validating the chirality of this molecule is not merely a box-checking exercise; it is a critical quality attribute (CQA). Even trace amounts of the D-isomer can disrupt PNA-DNA hybridization kinetics or alter the immunogenicity of a therapeutic peptide.

This guide compares the three primary validation methodologies—Polarimetry , Marfey’s Analysis , and Direct Chiral HPLC —to establish a scientifically robust protocol for purity assurance.

Comparative Analysis of Validation Methods

We evaluated three methods based on Sensitivity (LOD) , Specificity (L vs. D distinction) , and Operational Efficiency .

Table 1: Method Performance Matrix
FeatureMethod A: Polarimetry Method B: Marfey’s Analysis Method C: Direct Chiral HPLC
Principle Optical rotation of polarized light (

)
Derivatization with chiral reagent (FDAA)

Diastereomer separation
Direct separation on Chiral Stationary Phase (CSP)
Scope Gross purity checkAbsolute configuration assignmentQuantitative enantiomeric excess (ee%)
LOD (Limit of Detection) High (>1-2% impurity)Very Low (<0.1%)Low (<0.1%)
Sample Prep Dissolve & ReadHydrolysis + Derivatization (2-4 hrs)Dissolve & Inject (5 mins)
Risk Factor False Positives: Chemical impurities can skew rotation values.Racemization: Harsh hydrolysis conditions may induce racemization.Method Dev: Requires screening specific columns.
Verdict Obsolete for QC Best for Structure Confirmation Best for Routine QC

Deep Dive: Technical Justification

Why Polarimetry Fails

Specific rotation (


) is an aggregate value. A sample could be 95% chemical purity with 10% D-isomer, and the rotation might mimic a 99% pure L-isomer due to the counter-rotation of non-chiral impurities. It cannot quantitate enantiomeric excess (ee) with the precision required for GMP standards.
Why Direct Chiral HPLC is the Gold Standard

For Fmoc-protected amino acids, Polysaccharide-based Chiral Stationary Phases (CSPs) (e.g., Amylose or Cellulose derivatives) are the industry standard. They operate via a "three-point interaction" mechanism (H-bonding,


-

interactions, and steric inclusion) to discriminate between the L- and D-Fmoc-Dap structures without modifying the molecule.
  • Advantage: Non-destructive. The sample can be recovered.[2]

  • Advantage: Detects both chemical impurities and chiral impurities in a single run.

Why Marfey’s Method is the "Truth" Validator

When a Chiral HPLC method shows a single peak, how do you know it’s the L-isomer and not the D-isomer? You need a reference. If a D-standard is unavailable, Marfey’s Method is the solution.

  • Deprotection: Remove Fmoc/Boc groups to yield free Dap.

  • Derivatization: React with FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).[3]

  • Result: The L-Dap forms an L-L diastereomer; the D-Dap forms an L-D diastereomer.

  • Separation: These diastereomers have different physical properties and separate easily on a standard C18 column.

Visualizing the Workflow

The following diagram illustrates the decision logic for validating Fmoc-L-Dap derivatives, ensuring no step is overlooked.

ValidationWorkflow Start Raw Material: Fmoc-L-Dap(Boc,2-Boc-aminoethyl)-OH CheckStd Is an authentic D-Isomer Standard available? Start->CheckStd DirectHPLC Method: Direct Chiral HPLC (CSP: Cellulose/Amylose) CheckStd->DirectHPLC Yes MarfeyPrep Method: Marfey's Analysis (Derivatization) CheckStd->MarfeyPrep No Compare Compare Retention Times (L vs D) DirectHPLC->Compare QC_Pass QC PASS (ee > 99.5%) Compare->QC_Pass Step1 1. Fmoc/Boc Removal (Acid Hydrolysis) MarfeyPrep->Step1 Step2 2. React with FDAA (Marfey's Reagent) Step1->Step2 Step3 3. Run on Standard C18 Column Step2->Step3 Analyze Analyze Elution Order (L-L usually elutes before L-D) Step3->Analyze Analyze->DirectHPLC Validate HPLC Method using Marfey's Data

Caption: Decision tree for selecting the appropriate chirality validation method based on reference standard availability.

Recommended Experimental Protocols

Protocol A: Direct Chiral HPLC (Routine QC)

Use this protocol for lot release testing.

Instrumentation: HPLC with UV Detector (254 nm). Column: Immobilized Polysaccharide Phase (e.g., CHIRALPAK IC, Lux Cellulose-2),


 mm, 5 µm.
  • Mobile Phase Preparation:

    • Solvent A: n-Hexane (90%)

    • Solvent B: Isopropanol (10%) + 0.1% TFA (Trifluoroacetic acid).

    • Note: TFA is crucial. It suppresses the ionization of the carboxylic acid, sharpening the peaks and preventing tailing.

  • Sample Preparation:

    • Dissolve 1 mg of Fmoc-L-Dap(Boc,2-Boc-aminoethyl)-OH in 1 mL of Isopropanol.

    • Tip: Avoid dissolving in pure DMF/DMSO if injecting onto a normal phase column unless the volume is very low (<5 µL), as it can disrupt the phase equilibrium.

  • Run Conditions:

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

    • Injection Volume: 10 µL.

  • Acceptance Criteria:

    • Main peak (L-isomer) > 99.5%.

    • D-isomer peak < 0.5%.

Protocol B: Marfey’s Method (Absolute Configuration)

Use this protocol if you suspect racemization or lack a D-standard.

  • Deprotection (Hydrolysis):

    • Dissolve 0.5 mg of the sample in 100 µL of 6N HCl.

    • Heat at 110°C for 24 hours (sealed vial) to remove Fmoc and Boc groups.

    • Dry under vacuum.

  • Derivatization:

    • Redissolve residue in 50 µL water + 20 µL 1M NaHCO

      
      .
      
    • Add 100 µL of 1% FDAA (Marfey’s Reagent) in acetone.

    • Incubate at 40°C for 1 hour.

    • Stop reaction with 20 µL 1M HCl.

  • Analysis (Reverse Phase HPLC):

    • Column: C18 (e.g., Kinetex C18),

      
       mm.
      
    • Gradient: Water (0.1% TFA) vs. Acetonitrile (0.1% TFA). 10% to 60% B over 40 mins.

    • Detection: 340 nm (Specific to the dinitrophenyl group).[4]

    • Logic: The L-Dap-FDAA adduct will elute at a distinct time from the D-Dap-FDAA adduct.

The Mechanism of Racemization[5][6]

Understanding why this molecule racemizes helps in preventing it. The diagram below details the base-catalyzed pathway that must be avoided during synthesis and storage.

RacemizationMechanism L_Isomer L-Isomer (Tetrahedral Alpha Carbon) Intermediate Planar Carbanion / Enolate (Chirality Lost) L_Isomer->Intermediate Proton Abstraction (-H+) Facilitated by EWG side chain Base Base (B:) (e.g., Piperidine, DBU) Base->Intermediate Attacks H-alpha Intermediate->L_Isomer Reprotonation (+H+) D_Isomer D-Isomer (Reprotonation from opposite face) Intermediate->D_Isomer Reprotonation (+H+)

Caption: Mechanism of base-catalyzed racemization via the planar enolate intermediate.

Scientific Insight: The "2-Boc-aminoethyl" side chain, combined with the


-Boc group, creates steric bulk and electronic withdrawal. This makes the 

-proton more acidic than in simple alanine or leucine. Consequently, using strong bases like DBU for Fmoc removal is contraindicated; milder bases (Piperazine with HOBt) are recommended for PNA synthesis to preserve chirality.

References

  • Phenomenex. (2022). Enantioseparation of N-FMOC α-Amino Acids Using Chiral HPLC (TN-1148). Phenomenex Technical Notes.[5] [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. [Link]

  • Ilisz, I., et al. (2008). Separation of N-Fmoc-α-amino acid enantiomers on polysaccharide-based chiral stationary phases.[5] Journal of Chromatography A, 1189(1-2), 23-35. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Fmoc-L-Dap(Boc,2-Boc-aminoethyl)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Foundational Principles of Safe Disposal

Fmoc-L-Dap(Boc,2-Boc-aminoethyl)-OH is a highly specialized amino acid derivative, indispensable for the synthesis of complex peptides and peptidomimetics in advanced drug development and biochemical research.[1] Its multi-functional nature, featuring two acid-labile Boc groups and one base-labile Fmoc group, necessitates a nuanced approach to its handling and disposal. This guide establishes a rigorous framework for the safe management of waste streams containing this reagent. The core principle is that all materials contaminated with this compound, and the reagents used with it, must be treated as hazardous chemical waste. Adherence to institutional, local, state, and federal regulations is mandatory, and consultation with your institution's Environmental Health and Safety (EHS) department is the critical first step before proceeding with any disposal protocol.[2]

Section 2: Hazard Profile and Risk Mitigation

While comprehensive toxicity data for Fmoc-L-Dap(Boc,2-Boc-aminoethyl)-OH is not extensively documented, standard practice dictates that any non-characterized laboratory chemical should be handled with the assumption of potential hazard.[2][3] The primary risks associated with its use stem from the solvents and reagents required for solid-phase peptide synthesis (SPPS), particularly those used for the deprotection of the Fmoc and Boc groups.

Chemical and Physical Properties
PropertyValueSource
Chemical Name Nα-Fmoc-Nβ-(2-Boc-aminoethyl)-Nβ-Boc-L-diaminopropionic acidChem-Impex[1]
Molecular Formula C₂₅H₃₁N₃O₆Chem-Impex[1]
Molecular Weight 469.5 g/mol Chem-Impex[1]
Appearance White crystalline powderChem-Impex[1]
Storage Temperature 2-8 °CSigma-Aldrich[4]
Solubility Soluble in organic solvents like DMF, DCM, and acetonitrile.[5]ChemBK[5]
Associated Reagent Hazards

The disposal plan must account for the hazardous nature of all chemicals involved in the workflow.

Reagent/ByproductRole in SynthesisPrimary Hazards
Piperidine Fmoc deprotectionFlammable, toxic, corrosive.[6]
DBU / Piperazine Alternative Fmoc deprotectionCorrosive, irritant.[7][8]
Dibenzofulvene (DBF) Byproduct of Fmoc deprotectionReactive, forms adducts with amines.[6][9]
DMF / NMP SolventsReproductive toxicity, irritant.[6]
Trifluoroacetic Acid (TFA) Boc deprotection / CleavageSeverely corrosive, toxic upon inhalation.[10][11]
tert-Butyl CationByproduct of Boc deprotectionHighly reactive electrophile, can cause unwanted alkylation.[12][13]

Section 3: Mandatory Personal Protective Equipment (PPE)

A proactive approach to safety is non-negotiable. All handling and disposal procedures must be performed inside a certified chemical fume hood.[14] The following PPE is required to minimize exposure risks.[3][15]

PPE CategorySpecificationRationale for Use
Eye Protection Chemical safety goggles with side-shields or a full-face shield.Protects against splashes of corrosive and toxic liquid waste.[16]
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents skin contact with the reagent and associated hazardous solvents.[16]
Body Protection Flame-resistant laboratory coat.Protects skin and clothing from contamination.[3][15]
Respiratory Not typically required if work is confined to a fume hood.A NIOSH-approved respirator may be necessary if dust generation is unavoidable.[2]

Section 4: Waste Stream Management and Segregation

Proper segregation of chemical waste is the most critical step in ensuring safety and regulatory compliance. Incompatible wastes must never be mixed.[17] For example, acidic waste streams from Boc deprotection should be kept separate from the basic waste generated during Fmoc deprotection.

The following diagram outlines the decision-making process for segregating and managing waste generated from workflows involving Fmoc-L-Dap(Boc,2-Boc-aminoethyl)-OH.

G cluster_0 Waste Generation Point cluster_1 Waste Characterization cluster_2 Disposal Protocol start Identify Waste Type solid Solid Reagent (Unused/Expired) start->solid liquid Liquid Mixture (Solvents, Reagents, Byproducts) start->liquid labware Contaminated Labware (Glassware, Plastics, Sharps) start->labware solid_waste Solid Hazardous Waste (Protocol 5.1) solid->solid_waste liquid_waste Liquid Hazardous Waste (Protocol 5.2) liquid->liquid_waste labware_waste Decontaminate or Dispose (Protocol 5.3) labware->labware_waste final_disposal Arrange Pickup by Certified EHS Provider solid_waste->final_disposal liquid_waste->final_disposal labware_waste->final_disposal

Caption: Waste Segregation Workflow for Fmoc-L-Dap(Boc,2-Boc-aminoethyl)-OH.

Section 5: Step-by-Step Disposal Protocols

Protocol 5.1: Unused or Expired Solid Reagent Disposal

This protocol applies to the pure, solid form of Fmoc-L-Dap(Boc,2-Boc-aminoethyl)-OH.

  • Segregation: Keep solid chemical waste separate from all other waste streams to prevent unintended reactions.[14][17]

  • Containerization: Place the solid waste into its original container if possible, or a new, clearly labeled, and sealable container suitable for solid chemical waste.[3]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "Fmoc-L-Dap(Boc,2-Boc-aminoethyl)-OH".[3][18] Ensure the CAS number (2250436-46-3) is also included for unambiguous identification.[1]

  • Storage: Store the sealed container in a designated, well-ventilated, and secure area for chemical waste, away from incompatible materials.[15]

  • Final Disposal: Arrange for collection by your institution's certified chemical waste management service.[3]

Protocol 5.2: Liquid Waste from Peptide Synthesis

This waste stream is complex and hazardous, containing the amino acid derivative, solvents (DMF, NMP), and deprotection reagents/byproducts (piperidine, DBF-adducts, TFA).

  • Segregation: Use a dedicated, sealed waste container for all liquid waste generated during the synthesis and deprotection steps.[3] Crucially, maintain separate containers for basic (Fmoc deprotection) and acidic (Boc deprotection/cleavage) waste. [17]

  • Containerization: Use a chemically resistant container (e.g., HDPE or glass) that is compatible with all components of the waste mixture. The container must have a secure, leak-proof closure.[18][19] Do not leave a funnel in the container opening.[18]

  • Labeling: Label the container with "Hazardous Waste" and a detailed list of all contents by percentage, including: "Fmoc-L-Dap(Boc,2-Boc-aminoethyl)-OH waste," "N,N-Dimethylformamide," "Piperidine," etc.[15][18]

  • Storage: Store the sealed waste container in a designated secondary containment system to prevent spills.[19] The storage area must be well-ventilated and away from heat or ignition sources.[15]

  • Final Disposal: Liquid waste must be disposed of through your institution's certified hazardous waste program.[3][15] Never dispose of this waste down the drain.[15]

Protocol 5.3: Contaminated Labware and Sharps Disposal
  • Disposable Labware: Items such as contaminated gloves, pipette tips, and plastic tubes must be placed in a designated solid hazardous waste container for incineration.[2]

  • Non-disposable Glassware: Decontaminate glassware by rinsing with a suitable solvent (e.g., ethanol or isopropanol). This rinsate is considered hazardous liquid waste and must be collected in the appropriate waste container as described in Protocol 5.2.[2] After triple rinsing, the glassware can be washed according to standard laboratory procedures.[17]

  • Sharps: Any needles or blades used must be disposed of immediately in a properly labeled, puncture-proof sharps container designated for chemically contaminated sharps.[14]

Section 6: Emergency Procedures for Spills and Exposure

  • Minor Spill (Solid): If a small amount of solid is spilled within a fume hood, gently sweep it up using appropriate tools and place it in the solid hazardous waste container. Decontaminate the area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Minor Spill (Liquid): For small liquid spills within a fume hood, absorb the material with a chemical spill kit or absorbent pads. Place the contaminated pads in a sealed bag and dispose of them in the solid hazardous waste container.

  • Major Spill: Evacuate the immediate area and alert your laboratory supervisor and EHS department immediately.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[16]

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[16]

    • Inhalation: Move to fresh air immediately.[16]

    • In all cases of personal exposure, seek immediate medical attention after initial first aid.

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines.
  • SCION Instruments. (2025, January 21). Good Laboratory Practices: Waste Disposal.
  • Chem-Impex. (n.d.). Fmoc-L-Dap(2-Boc-aminoethyl)-OH.
  • Sigma-Aldrich. (n.d.). Fmoc-Dap(Boc)-OH >=97.0% (HPLC).
  • AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ.
  • APExBIO. (n.d.). Fmoc-Dap(Boc)-OH - Protected Amino Acid Building Block.
  • ChemBK. (2024, April 9). FMOC-DAPA(BOC)-OH.
  • BenchChem. (2025). Proper Disposal of Fmoc-D-Dap(Ivdde)-OH: A Comprehensive Guide for Laboratory Professionals.
  • Sigma-Aldrich. (n.d.). Fmoc-Dap(Boc)-OH = 97.0 HPLC 162558-25-0.
  • National Center for Biotechnology Information. (n.d.). Boc-Dap-OH. PubChem Compound Database.
  • Aapptec Peptides. (n.d.). Fmoc-Dap(Boc)-OH [162558-25-0].
  • Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques.
  • BenchChem. (2025). Proper Disposal of Fmoc-L-Dap(Pentynoyl)-OH: A Comprehensive Guide.
  • Ghasemzadeh, M. A., & Ghafuri, H. (2020). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Archives of Razi Institute, 75(3), 325–337.
  • BenchChem. (n.d.). Navigating Boc Deprotection: A Guide to Preventing Side Products.
  • Sabatino, G., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1561.
  • Echemi. (n.d.). FMOC-D-DAP(BOC)-OH SDS, 198544-42-2 Safety Data Sheets.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • V. Pace, et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(22), 8049.
  • Liu, Y., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 11843–11849.
  • Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from Hebei Boze Chemical Co.,Ltd. website.
  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1173 - Fmoc Removal with DBU.
  • J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection.
  • Liu, Y., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega.
  • Reddit. (2022, February 24). Working up the product after removing FMOC. r/Chempros.
  • Creative Peptides. (2022, October 31). Methods for protecting and removing amino, carboxyl and side chains in peptide synthesis.
  • Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal; Fmoc removal: DBU Fmoc deprotectioon.
  • Matrix Innovation. (n.d.). Fmoc-L-Dap(Boc)-OH.
  • Sigma-Aldrich. (n.d.). Fmoc-Dap(Boc)-OH = 97.0 HPLC 162558-25-0.
  • Genosphere Biotechnologies. (n.d.). Best Practices for Peptide Storage and Handling.
  • Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Retrieved from University of California, Irvine website.

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